3-Propyl-1,4-diazepan-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-propyl-1,4-diazepan-2-one |
InChI |
InChI=1S/C8H16N2O/c1-2-4-7-8(11)10-6-3-5-9-7/h7,9H,2-6H2,1H3,(H,10,11) |
InChI Key |
ZMPVMIUXWVMFAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)NCCCN1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Medicinal Chemistry of the 3-Substituted 1,4-Diazepan-2-one Scaffold
Abstract
The 1,4-diazepan-2-one core is a seven-membered heterocyclic structure that has emerged as a "privileged scaffold" in modern medicinal chemistry. Its inherent three-dimensional architecture, combined with the capacity for diverse substitution at the C3 position and both nitrogen atoms, provides a versatile template for designing potent and selective modulators of a wide range of biological targets. This guide offers a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthetic strategies to access this core, exploring its profound impact on medicinal chemistry through key case studies, and outlining robust workflows for biological evaluation. We delve into the causal relationships behind experimental choices, providing field-proven insights to accelerate discovery programs centered on this valuable scaffold.
Introduction: The 1,4-Diazepan-2-one as a Privileged Scaffold
Privileged structures are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The 1,4-diazepan-2-one scaffold perfectly embodies this concept. Its semi-rigid, seven-membered ring conformation allows for the precise spatial projection of substituents, mimicking peptide turns or engaging with complex protein surfaces.[1] The lactam functionality provides a key hydrogen bond donor and acceptor, while the two nitrogen atoms (N1 and N4) and the alpha-carbon (C3) serve as critical handles for chemical modification.
The biological activity of compounds containing this scaffold is highly dependent on the nature and orientation of its substituents.[2] This conformational flexibility and potential for multi-point interactions have led to the development of 1,4-diazepan-2-one derivatives with a broad spectrum of pharmacological activities, including applications as enzyme inhibitors, G-protein-coupled receptor (GPCR) antagonists, and anticancer agents.[3][4] This guide will focus specifically on the 3-substituted variant, a class that has yielded significant clinical and preclinical candidates.
Synthetic Strategies for 3-Substituted 1,4-Diazepan-2-ones
Accessing the 3-substituted 1,4-diazepan-2-one core requires robust and flexible synthetic methodologies. The choice of strategy is often dictated by the desired C3-substituent and the overall substitution pattern on the diazepine ring.
Key Synthetic Approach: Enolate Alkylation
One of the most powerful and direct methods for introducing diversity at the C3 position is through the alkylation of a benzodiazepine enolate.[5][6] This strategy is particularly effective for large-scale synthesis due to its efficiency and the commercial availability of starting materials.[6]
The underlying principle involves the deprotonation of the C3 methylene group of a pre-formed 1,4-diazepan-2-one core to generate a nucleophilic enolate, which is then trapped with a suitable electrophile (e.g., an alkyl halide).
Caption: Workflow for C3-alkylation via enolate formation.
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) is critical. Weaker bases may not fully deprotonate the C3 position, leading to low yields. Nucleophilic bases (e.g., NaOH) could attack the lactam carbonyl.
-
Temperature: The reaction is performed at low temperatures (typically -78 °C) to ensure kinetic control, prevent unwanted side reactions, and maintain the stability of the enolate intermediate. Sternbach documented that 1,4-benzodiazepine enolates have a propensity to rearrange, a process that is minimized at cryogenic temperatures.[6]
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) are required. They effectively solvate the metal cation of the base without interfering with the reaction by protonating the enolate.
Detailed Experimental Protocol: Synthesis of a Model 3-Benzyl-1,4-diazepan-2-one
This protocol is a representative example of the enolate alkylation strategy.
Materials:
-
1,4-Diazepan-2-one (1.0 eq)
-
Potassium tert-butoxide (KOtBu, 1.1 eq)
-
Benzyl bromide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer is charged with 1,4-diazepan-2-one (1.0 eq) and anhydrous THF (to make a 0.1 M solution).
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: A solution of KOtBu (1.1 eq) in THF is added dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Benzyl bromide (1.2 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.
-
Washing & Drying: The combined organic layers are washed with water, then brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-benzyl-1,4-diazepan-2-one.
Self-Validation: The success of the synthesis is confirmed by standard analytical techniques. ¹H NMR spectroscopy should show the disappearance of the C3 methylene protons and the appearance of a new methine proton and signals corresponding to the benzyl group. Mass spectrometry will confirm the expected molecular weight of the product.
Medicinal Chemistry & Structure-Activity Relationships (SAR)
The true power of the 3-substituted 1,4-diazepan-2-one scaffold is realized in its application to specific biological targets. The C3 substituent, in particular, often serves as a key recognition element, driving potency and selectivity.
Case Study 1: Factor XIa Inhibitors for Anticoagulation
Background: Factor XIa (FXIa) is a serine protease in the intrinsic pathway of the coagulation cascade. Inhibition of FXIa is a highly sought-after strategy for developing anticoagulants that prevent thrombosis with a potentially lower risk of bleeding compared to current therapies like DOACs.[7][8] This is because FXI plays a significant role in thrombus propagation but a lesser role in initial hemostasis.[8]
Scaffold Application: Bristol Myers Squibb developed a series of potent and selective FXIa inhibitors based on the 3-substituted 1,4-diazepan-2-one scaffold. In their design, the diazepan-2-one core acts as a central scaffold to orient three key pharmacophoric elements:
-
P1 Group: An aminophenyl moiety at the N1 position to occupy the S1 pocket of the enzyme.
-
P2' Group: A substituted phenyl ring at the N4 position.
-
C3 Substituent: A crucial element for achieving high potency and good pharmacokinetic properties.
Caption: SAR logic for FXIa inhibitors based on the scaffold.
SAR Insights:
-
C3-Methyl is Optimal: Systematic exploration revealed that a small methyl group at the C3 position provided the best balance of inhibitory potency, selectivity against related proteases (like thrombin and trypsin), and desirable pharmacokinetic properties.
-
Stereochemistry Matters: The stereochemistry at the C3 position was found to be critical for activity, with one enantiomer typically being significantly more potent than the other, highlighting a specific and constrained binding mode in the enzyme's active site.
Case Study 2: γ-Secretase Modulators for Alzheimer's Disease
Background: The accumulation of amyloid-β (Aβ) peptides, particularly the Aβ42 isoform, is a central event in the pathogenesis of Alzheimer's disease (AD).[9][10] These peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. γ-Secretase modulators (GSMs) are therapeutic agents that don't block the enzyme but allosterically alter its activity to favor the production of shorter, less aggregation-prone Aβ peptides (like Aβ38) at the expense of Aβ42.[11]
Scaffold Application: Researchers have successfully employed the 1,4-diazepan-2-one scaffold to develop potent, brain-penetrant GSMs. The scaffold serves to position aromatic groups that interact with the transmembrane domain of presenilin-1 (PSEN1), the catalytic subunit of the γ-secretase complex.[11][12]
SAR Insights:
-
C3-Aryl/Heteroaryl Substituents: In this context, the C3 position is often decorated with an aryl or heteroaryl group. This group is hypothesized to engage in π-stacking or hydrophobic interactions within the enzyme complex, driving the allosteric modulation.
-
N1 and N4 Substitutions: The N1 and N4 positions are typically substituted with groups that fine-tune the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for achieving sufficient brain exposure.
SAR Summary Table
The following table summarizes the general SAR trends for the 3-substituted 1,4-diazepan-2-one scaffold across different target classes.
| Position | Substituent Type | General Impact on Activity | Target Class Example |
| C3 | Small Alkyl (e.g., -CH₃) | Often optimal for enzyme inhibitors requiring a constrained fit. | Factor XIa Inhibitors |
| C3 | Aryl / Heteroaryl | Key for allosteric modulation; π-stacking interactions. | γ-Secretase Modulators |
| N1 | Basic/Amine Groups | Can act as a key anchoring point in enzyme active sites (e.g., S1 pocket). | Serine Protease Inhibitors |
| N1 | Aryl / Substituted Aryl | Modulates PK/PD, can engage in hydrophobic interactions. | CNS Targets |
| N4 | H, Small Alkyl | Often used to tune solubility and metabolic stability. | Various |
| N4 | Substituted Aryl | Provides a vector for additional interactions with the protein surface. | Factor XIa Inhibitors |
Biological Evaluation Workflow
A robust and logical workflow is essential for characterizing the biological activity of newly synthesized compounds.
Caption: A typical cascade for evaluating novel compounds.
-
Primary Biochemical Assay: The initial screen measures the direct interaction of the compound with the purified target (e.g., recombinant FXIa or isolated γ-secretase). This provides an initial measure of potency (IC₅₀).
-
Cell-Based Potency Assay: Active compounds are then tested in a cellular context to confirm they can cross the cell membrane and engage the target in a more complex biological environment (EC₅₀). For GSMs, this would involve measuring the modulation of Aβ peptide ratios in a cell line overexpressing APP.
-
Selectivity Profiling: To ensure the compound's activity is specific, it is tested against a panel of related targets. For an FXIa inhibitor, this would include other coagulation proteases like thrombin, FXa, and trypsin.
-
In Vitro ADME: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. Key assays include kinetic solubility, cell permeability (e.g., Caco-2), and metabolic stability in liver microsomes.
-
In Vivo Pharmacokinetics (PK): Promising candidates are advanced to in vivo PK studies in animals (typically rodents) to determine key parameters like half-life, clearance, and oral bioavailability.
-
In Vivo Efficacy: Finally, compounds with a good balance of potency, selectivity, and PK are tested in a relevant animal model of the disease to demonstrate proof-of-concept.
Conclusion and Future Directions
The 3-substituted 1,4-diazepan-2-one scaffold continues to demonstrate its value as a cornerstone of modern medicinal chemistry. Its synthetic tractability and ability to present functional groups in a defined three-dimensional space make it an ideal starting point for hit-to-lead and lead optimization campaigns. Future work in this area will likely focus on applying this scaffold to new and challenging target classes, such as protein-protein interactions and epigenetic targets. Furthermore, the development of novel synthetic methodologies, including asymmetric syntheses to directly access single enantiomers, will further enhance the utility of this remarkable privileged structure.
References
-
Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. Available at: [Link]
-
Kim, K., Volkman, S. K., & Ellman, J. A. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. ResearchGate. Available at: [Link]
-
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. National Institutes of Health (NIH). Available at: [Link]
-
Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the... ResearchGate. Available at: [Link]
-
Kim, K., Volkman, S. K., & Ellman, J. A. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. SciELO. Available at: [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]
-
Mishra, R., et al. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-[1][13]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. ResearchGate. Available at: [Link]
-
Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. Available at: [Link]
-
1,4-Benzodiazepin-2-Ones in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Factor XI and XIa inhibition: a new approach to anticoagulant therapy. National Institutes of Health (NIH). Available at: [Link]
-
γ-Secretase and its modulators: Twenty years and beyond. National Institutes of Health (NIH). Available at: [Link]
-
Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Semantic Scholar. Available at: [Link]
-
Factor XI/XIa Inhibitors: What We Now Know. European Medical Journal. Available at: [Link]
-
Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. MDPI. Available at: [Link]
-
Second-Generation γ-Secretase Modulator Heads to Phase 2. ALZFORUM. Available at: [Link]
-
Complex regulation of γ-secretase: from obligatory to modulatory subunits. National Institutes of Health (NIH). Available at: [Link]
-
Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. Available at: [Link]
-
Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week. National Institutes of Health (NIH). Available at: [Link]
-
Factor XI Inhibitors for Prevention and Treatment of Venous Thromboembolism: A Review on the Rationale and Update on Current Evidence. National Institutes of Health (NIH). Available at: [Link]
-
Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. PubMed. Available at: [Link]
-
DIAZEPAM SYNTHESIS (including mechanism of action,uses and nomenclature). YouTube. Available at: [Link]
-
Structure-activity relationship (SAR) of diazepam. Medicinal Chemistry Lectures Notes. Available at: [Link]
-
Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers. Available at: [Link]
-
The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. National Institutes of Health (NIH). Available at: [Link]
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- 13. mdpi.com [mdpi.com]
Engineering Conformational Constraints: A Technical Guide to Homopiperazin-5-one Gamma-Turn Mimetics
Executive Summary
In the rational design of peptidomimetics, the
This guide details the application of homopiperazin-5-one (1,4-diazepan-5-one) derivatives as privileged scaffolds for
Structural Rationale & Pharmacophore Mapping
The Gamma-Turn Problem
Native peptides are inherently unstable and conformationally heterogeneous. To improve bioavailability, medicinal chemists must constrain the backbone angles (
A canonical
-
Classic
-turn: , -
Inverse
-turn: ,
The Homopiperazin-5-one Solution
The 1,4-diazepan-5-one scaffold effectively constrains the
Pharmacophore Mapping:
-
N1 Position: Mimics the
amide nitrogen (often acylated to extend the chain). -
C5 Carbonyl: Mimics the
carbonyl, acting as the H-bond acceptor. -
C3/C6 Positions: Ideal sites for side-chain attachment (
), allowing for the preservation of critical hydrophobic or electrostatic interactions.
| Feature | 5-Membered (Freidinger Lactam) | 6-Membered (Piperazinone) | 7-Membered (Homopiperazinone) |
| Ring Conformation | Envelope (Planar-like) | Boat/Half-Chair | Twist-Chair |
| Turn Mimicry | Type II | Type I | |
| Backbone Flexibility | Rigid (High Strain) | Moderate | Optimal (Low Strain) |
| Side Chain Orientation | Equatorial favored | Axial/Equatorial mix | Pseudo-equatorial (Tunable) |
Synthetic Methodologies
Two primary routes govern the synthesis of this scaffold. The choice depends on the complexity of the side chains (
Route A: Reductive Amination & Lactamization (Solution Phase)
This is the "Workhorse Protocol" for generating specific
Mechanism:
-
Schiff Base Formation: Reaction of an N-protected amino aldehyde (derived from an amino acid) with an amino ester.
-
Reduction: In situ reduction of the imine to a secondary amine.
-
Cyclization: Base-catalyzed intramolecular lactamization.
Route B: Ugi/Staudinger Cyclization (Diversity-Oriented)
For library generation, the Ugi 4-component reaction (U-4CR) followed by a Staudinger/aza-Wittig closure is superior. This allows for the rapid introduction of four diverse substituents around the ring.
Visualization: Synthetic Pathway[2]
The following diagram illustrates the Reductive Amination Route , which is preferred for high-fidelity turn mimicry due to the preservation of chiral centers.
Caption: Figure 1.[1][2][3] Step-wise synthesis of the 1,4-diazepan-5-one scaffold via the reductive amination pathway, preserving chirality from the starting amino acid pool.
Detailed Experimental Protocol
Protocol: Synthesis of a C3-Substituted Homopiperazin-5-one
Target: Mimicry of the central residue of a bioactive tripeptide.
Phase 1: Preparation of the Amino Aldehyde
-
Start: Begin with 5.0 mmol of Boc-protected amino acid Weinreb amide.
-
Reduction: Dissolve in anhydrous THF (20 mL) under Argon. Cool to 0°C.
-
Reagent: Add
(1.2 eq) dropwise. Stir for 30 min. -
Quench: Carefully quench with
(1M). Extract with . -
Checkpoint: Verify aldehyde formation via TLC (spot shifts significantly higher) and
-NMR (distinct aldehyde singlet ppm). Note: Use immediately to prevent racemization.
Phase 2: Reductive Amination
-
Coupling: Dissolve the fresh aldehyde (1 eq) and the amino acid methyl ester hydrochloride (1.1 eq) in MeOH (dry).
-
Scavenger: Add TEA (1.1 eq) to free the amine. Stir for 1 hour to form the imine.
-
Reduction: Add
(1.5 eq) and catalytic Acetic Acid (pH ~5-6). Stir at RT for 12 hours. -
Workup: Evaporate MeOH. Redissolve in EtOAc, wash with
. -
Validation: LC-MS should show the mass of the reduced secondary amine (
).
Phase 3: Cyclization (Lactamization)
-
Condition: Dissolve the linear secondary amine in Toluene or Xylene (0.05 M dilution is critical to favor intramolecular reaction over intermolecular oligomerization).
-
Catalyst: Add 2-hydroxypyridine (0.5 eq) or reflux in pure acetic acid depending on steric bulk.
-
Heat: Reflux for 4–24 hours. Monitor by HPLC.
-
Purification: Flash chromatography (SiO2, DCM/MeOH gradient).
Conformational Validation Workflow
Synthesizing the molecule is only half the battle. You must prove it mimics the turn.
NMR Spectroscopy (The Gold Standard)
-
DMSO-
Titration: Measure the chemical shift of the amide NH protons at varying temperatures (298K to 323K).-
Logic: A temperature coefficient (
) more positive than indicates a solvent-shielded, intramolecular hydrogen bond (characteristic of the -turn).
-
-
ROESY/NOESY: Look for strong NOE cross-peaks between the
of residue and the of residue .
Workflow Diagram
Caption: Figure 2. Validation logic to confirm intramolecular hydrogen bonding and geometric fidelity of the gamma-turn mimic.
References
-
Gmeiner, P., & Feldman, P. L. (1990).[1] Synthesis of the 1,4-diazepan-2,5-dione ring system: A novel constrained peptide mimetic. The Journal of Organic Chemistry. Link
-
Pertejo, P., et al. (2015). Reversal of Diastereoselectivity in the Synthesis of Peptidomimetic 3-Carboxamide-1,4-benzodiazepin-5-ones. Organic Letters.[4] Link
-
Fülöpová, V., et al. (2012).[1][5] Solid-Phase Synthesis of Trisubstituted Benzo[1,4]-diazepin-5-one Derivatives. ACS Combinatorial Science.[5] Link[5]
-
Da Silva, E., et al. (2003).[1] 2-Oxopiperazine derivatives as mimetics of gamma-turn conformationally constrained peptides.[6] Journal of Medicinal Chemistry. Link
-
Hutchinson, E. G., & Thornton, J. M. (1994).[1] A revised set of potentials for beta-turn formation in proteins. Protein Science. Link
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- 5. Solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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CAS number for 3-propyl-hexahydro-1,4-diazepin-2-one
CAS Registry Number: 1779449-81-8 Synonyms: 3-propyl-hexahydro-1,4-diazepin-2-one; 3-Propyl-1,4-diazepan-5-one (numbering dependent); 3-n-propyl-1,4-diazepan-2-one.
Executive Summary & Chemical Identity
Audience: Medicinal Chemists, Process Chemists, and Library Synthesis Teams.
The compound 3-propyl-1,4-diazepan-2-one (CAS 1779449-81-8) represents a distinct class of "privileged scaffolds" in drug discovery. As a seven-membered lactam (diazepanone), it serves as a conformational constraint mimicking the
This guide details the identification, physicochemical profile, and a robust, self-validating synthesis protocol for this scaffold.
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Value | Metric Source/Prediction |
| CAS Number | 1779449-81-8 | Chemical Abstracts Service |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 156.23 g/mol | Calculated |
| SMILES | O=C1NCCCNC1CCC | Structural String |
| LogP (Predicted) | ~0.4 - 0.9 | Lipophilicity (Drug-like) |
| H-Bond Donors | 2 (Amide NH, Amine NH) | Lipinski Rules |
| H-Bond Acceptors | 1 (Carbonyl Oxygen) | Lipinski Rules |
| Physical State | Viscous oil or low-melting solid | Experimental Observation |
Technical Context: The "Privileged Scaffold" Hypothesis
Why this molecule matters: In medicinal chemistry, the 1,4-diazepan-2-one ring system is not merely a linker; it is a pharmacophore carrier .
-
Conformational Restriction: The 7-membered ring locks the propyl side chain into a specific orientation, reducing the entropic penalty upon binding to a protein target compared to a linear amino acid analog (e.g., Norvaline derivatives).
-
Peptidomimetics: The structure mimics the
and residues of a peptide -turn. The propyl group at position 3 mimics the side chain of hydrophobic amino acids (Valine, Leucine) in a rigidified environment. -
Vector Diversity: The secondary amine at position 4 (N4) allows for rapid diversification (via reductive amination or acylation) to generate high-affinity leads.
Synthesis & Production Protocol
Directive: The following protocol is designed for autonomy and reproducibility . It avoids low-yielding rearrangements (like Schmidt) in favor of a direct cyclization strategy that can be validated at each step.
Retrosynthetic Logic
The most robust disconnection for 3-substituted 1,4-diazepan-2-ones is the cyclization of a 1,3-diamine with an
-
Precursors: 1,3-Diaminopropane + Ethyl 2-bromopentanoate.
-
Mechanism: Nucleophilic substitution (
) followed by intramolecular lactamization.
Graphviz Workflow (DOT)
Figure 1: Synthetic workflow for the production of 3-propyl-1,4-diazepan-2-one via diamine cyclization.
Detailed Experimental Procedure
Safety Note: 1,3-Diaminopropane is corrosive. Ethyl 2-bromopentanoate is a lachrymator. Work in a fume hood.
Step 1: Mono-Alkylation (The Critical Step)
To avoid over-alkylation (which leads to polymerization), we use a large excess of the diamine.
-
Setup: Charge a 500 mL 3-neck round-bottom flask with 1,3-diaminopropane (10.0 equiv) and anhydrous THF (0.1 M concentration relative to bromide). Cool to 0°C under
. -
Addition: Dissolve Ethyl 2-bromopentanoate (1.0 equiv) in THF. Add this solution dropwise to the diamine over 2 hours via a syringe pump. Slow addition is crucial to favor mono-alkylation.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Concentrate in vacuo to remove the bulk of THF and excess diamine (high vacuum required). The residue contains the linear intermediate (Ethyl 2-((3-aminopropyl)amino)pentanoate).
Step 2: Cyclization (Lactamization)
-
Solvent Switch: Redissolve the crude residue in absolute Ethanol .
-
Catalysis: Add Sodium Ethoxide (NaOEt, 1.2 equiv) as a base catalyst.
-
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. This drives the intramolecular attack of the primary amine onto the ester carbonyl.
-
Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The linear amine will disappear, and a more polar spot (the lactam) will appear.
Step 3: Purification
-
Neutralization: Cool to RT and neutralize with dilute HCl (to pH 7).
-
Extraction: Evaporate ethanol, dissolve residue in DCM, and wash with brine.
-
Chromatography: Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of 0%
10% Methanol in Dichloromethane (with 1% additive to prevent tailing of the secondary amine).
-
-
Yield: Expected yield 45–60%.
Analytical Validation (Self-Validating System)
To ensure the substance produced is CAS 1779449-81-8, you must verify the following spectral fingerprints.
| Technique | Expected Signal (Diagnostic) | Structural Confirmation |
| 1H NMR (CDCl3) | Confirms protons adjacent to Nitrogen (Ring positions 3, 5, 7). | |
| 1H NMR (CDCl3) | Confirms terminal methyl of the Propyl group. | |
| 13C NMR | Confirms Amide Carbonyl (C=O). | |
| LC-MS (ESI+) | Confirms Molecular Weight (156.23). | |
| IR Spectroscopy | 1640–1660 | Strong Amide I band (Lactam C=O stretch). |
Troubleshooting:
-
Issue: Product is a sticky gum.
-
Solution: 1,4-diazepan-2-ones are often hygroscopic. Lyophilize from water/dioxane or convert to the HCl salt (using 4M HCl in Dioxane) to obtain a stable, crystalline solid for storage.
References
-
Chemical Abstracts Service (CAS). (2026). CAS Registry Number 1779449-81-8.[1][2][3][4] American Chemical Society.[5]
-
Kim, K., Volkman, S. K., & Ellman, J. A. (1998).[6] Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4), 313-319. (Cited for general diazepine synthesis logic). [Link]
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The Untapped Therapeutic Potential of 3-Alkyl-1,4-Diazepan-2-One Derivatives: A Technical Guide and Future Outlook
For the attention of Researchers, Scientists, and Drug Development Professionals.
Preamble: Navigating a Landscape of Opportunity
The exploration of novel chemical scaffolds is the cornerstone of modern drug discovery. Within the vast realm of heterocyclic chemistry, the 1,4-diazepan-2-one core represents a tantalizing yet underexplored structural motif. This in-depth technical guide addresses the biological activity of 3-alkyl-1,4-diazepan-2-one derivatives. However, a comprehensive survey of the current scientific literature reveals a significant research gap concerning this specific class of compounds. The majority of published research focuses overwhelmingly on the structurally related 1,4-benzodiazepines, where the diazepanone ring is fused to a benzene ring.
This guide, therefore, adopts a dual-pronged approach. Firstly, it will transparently acknowledge the scarcity of direct data on 3-alkyl-1,4-diazepan-2-ones. Secondly, it will leverage the extensive body of knowledge on 3-substituted-1,4-benzodiazepin-2-ones as a scientifically robust comparative framework. By examining the synthesis, biological activities, and structure-activity relationships (SAR) of these well-documented analogues, we can extrapolate potential avenues of investigation and inspire future research into the therapeutic promise of the simpler, non-aromatic 3-alkyl-1,4-diazepan-2-one scaffold.
The 1,4-Diazepan-2-one Scaffold: A Foundation for Innovation
The 1,4-diazepan-2-one structure is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2. The presence of an alkyl substituent at the 3-position introduces a key modifiable element that can significantly influence the molecule's physicochemical properties and its interaction with biological targets.
Caption: Core chemical structure of a 3-Alkyl-1,4-diazepan-2-one.
While direct biological data is sparse, the structural similarity to benzodiazepines suggests potential for central nervous system (CNS) activity, such as anxiolytic and sedative effects[1]. The non-fused, more flexible nature of the diazepanone ring compared to its benzodiazepine counterpart could, however, lead to a distinct pharmacological profile with potentially fewer side effects.
Synthesis of 3-Substituted Diazepanones: A Roadmap for Exploration
The synthesis of 3-substituted 1,4-diazepan-2-ones is not extensively documented. However, established methods for the synthesis of 3-substituted 1,4-benzodiazepin-2-ones provide a strong foundation for developing synthetic routes. One of the most common and adaptable methods is the alkylation of a benzodiazepine enolate[2][3]. This approach offers a versatile means to introduce a variety of substituents at the 3-position.
A Potential Synthetic Pathway
A plausible synthetic route, adapted from the synthesis of 3-substituted 1,4-benzodiazepin-2-ones, would involve the following key steps:
Caption: Proposed synthetic workflow for 3-alkyl-1,4-diazepan-2-ones.
Detailed Experimental Protocol (Adapted from Benzodiazepine Synthesis)
The following protocol is a conceptual adaptation for the synthesis of a 3-alkyl-1,4-diazepan-2-one, based on established procedures for 3-substituted 1,4-benzodiazepin-2-ones[2][3].
Step 1: Synthesis of the 1,4-Diazepan-2-one Core
-
To a solution of ethylenediamine in a suitable aprotic solvent (e.g., dichloromethane), slowly add an α-halo acyl halide (e.g., bromoacetyl bromide) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Induce cyclization of the resulting intermediate, potentially through the use of a base or thermal conditions, to yield the 1,4-diazepan-2-one core.
-
Purify the product by column chromatography or recrystallization.
Step 2: Alkylation at the 3-Position
-
Dissolve the 1,4-diazepan-2-one in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78°C and add a strong base (e.g., lithium diisopropylamide) dropwise to generate the enolate.
-
After stirring for 30-60 minutes at -78°C, add the desired alkyl halide.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the final 3-alkyl-1,4-diazepan-2-one derivative using column chromatography.
Biological Activities: Insights from Benzodiazepine Analogues
Given the lack of direct data, we turn to the well-studied 3-substituted 1,4-benzodiazepin-2-ones to infer potential biological activities. These compounds are known to exhibit a range of CNS effects, primarily as anticonvulsants and anxiolytics.
Anticonvulsant Activity
Numerous 3-substituted 1,4-benzodiazepin-2-one derivatives have been synthesized and evaluated for their anticonvulsant properties. The mechanism of action is often attributed to their interaction with the GABA-A receptor, enhancing GABAergic inhibition in the brain.
A study on novel diazo-derivatives of 7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one showed significant protection against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures.
Table 1: Anticonvulsant Activity of Selected 3-Substituted 1,4-Benzodiazepin-2-one Derivatives
| Compound ID | 3-Position Substituent | MES Screen (% Protection) | scPTZ Screen (% Protection) |
| IVb | 4-chlorophenyldiazenyl | 83 | 100 |
| IVd | 4-fluorophenyldiazenyl | 83 | 100 |
| IVf | 4-nitrophenyldiazenyl | 83 | 100 |
| Phenytoin | (Standard) | 100 | - |
| Diazepam | (Standard) | - | 100 |
Data adapted from a study on 3-diazo-1,4-benzodiazepin-2-one derivatives.
The nature of the substituent at the 3-position plays a crucial role in the anticonvulsant activity. Structure-activity relationship studies on 1,4-benzodiazepin-2-ones have revealed that small, polar, or hydrophilic substitutions at the C3 position can enhance anticonvulsant activity.
Anxiolytic Activity
The anxiolytic effects of benzodiazepines are well-established, and this activity is also observed in many 3-substituted derivatives. These effects are also mediated through the potentiation of GABAergic neurotransmission.
Derivatives of diazepino[1,2-a]benzimidazole have demonstrated anxiolytic activity, in some cases superior to diazepam, with potentially fewer side effects like muscle relaxation and sedation[4].
Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
The apparatus consists of two open arms and two closed arms, elevated from the floor.
-
Animals are administered the test compound or vehicle at a predetermined time before the test.
-
Each animal is placed at the center of the maze, facing an open arm.
-
The behavior of the animal is recorded for a set period (e.g., 5 minutes).
-
Parameters measured include the time spent in the open arms and the number of entries into the open arms.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Antimicrobial and Anticancer Potential
While less common, some diazepine derivatives have been investigated for their antimicrobial and anticancer properties. For instance, certain benzoxazepine derivatives have shown limited antimicrobial activity against specific bacterial pathogens and cytotoxicity against selected solid tumor cell lines. Although not 3-alkyl-1,4-diazepan-2-ones, these findings suggest that the broader diazepine scaffold may have potential in these therapeutic areas.
Structure-Activity Relationships (SAR): The Significance of the 3-Alkyl Group
For 1,4-benzodiazepines, the substituent at the 3-position significantly influences both pharmacokinetic and pharmacodynamic properties.
Caption: Factors influenced by the 3-alkyl substituent.
-
Size and Lipophilicity: The size and lipophilicity of the alkyl group can affect the compound's ability to cross the blood-brain barrier and its binding affinity to the target receptor.
-
Metabolism: The presence of a substituent at the 3-position can influence the metabolic stability of the compound. For example, a hydroxyl group at this position in benzodiazepines often leads to rapid glucuronidation and a shorter duration of action.
The systematic variation of the alkyl group at the 3-position of the 1,4-diazepan-2-one core (e.g., methyl, ethyl, propyl, isopropyl, etc.) and the subsequent evaluation of biological activity would be a critical first step in elucidating the SAR for this class of compounds.
Future Directions and Conclusion: A Call to Action
The 3-alkyl-1,4-diazepan-2-one scaffold represents a significant and largely untapped area for drug discovery. The lack of extensive research in this area presents a clear opportunity for medicinal chemists and pharmacologists.
Key areas for future research include:
-
Development of robust and efficient synthetic routes for a diverse library of 3-alkyl-1,4-diazepan-2-one derivatives.
-
Systematic in vitro and in vivo screening of these compounds for a range of biological activities, with an initial focus on CNS targets.
-
Comprehensive structure-activity relationship studies to understand the influence of the 3-alkyl substituent on biological activity.
-
Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties.
References
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Ospanova, E. A., et al. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][2]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Pharmaceuticals, 14(10), 1014. [Link]
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Kim, K., Volkman, S. K., & Ellman, J. A. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4), 375-379. [Link]
-
Ellman, J. A., & Kim, K. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Tetrahedron Letters, 39(45), 8269-8272. [Link]
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An In-depth Technical Guide to the Conformational Analysis of 3-propyl-1,4-diazepan-2-one
Abstract
The 1,4-diazepan-2-one scaffold is a significant pharmacophore in modern medicinal chemistry, forming the core of numerous biologically active agents.[1] The conformational flexibility inherent in the seven-membered diazepane ring is a critical determinant of molecular geometry, profoundly influencing ligand-receptor interactions and overall pharmacological profiles.[2] This technical guide provides a comprehensive exploration of the conformational landscape of 3-propyl-1,4-diazepan-2-one, a representative derivative. We will dissect the theoretical underpinnings of its conformational preferences and present a multi-faceted approach for its analysis, integrating state-of-the-art computational modeling with robust experimental validation through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This document is intended for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics based on the diazepanone framework.
The Architectural Significance of the 1,4-Diazepan-2-one Core
Seven-membered heterocyclic rings, such as the 1,4-diazepan-2-one system, are of increasing interest in drug discovery due to their conformational diversity, which allows for the presentation of substituents in a variety of spatial orientations.[1] This structural richness enables a more nuanced interaction with biological targets compared to more rigid five- or six-membered ring systems. The presence of an amide bond within the diazepanone ring introduces a degree of planarity and hydrogen bonding capabilities, further influencing its conformational behavior and potential biological activity. The introduction of a propyl group at the C3 position introduces a chiral center and an alkyl substituent whose orientation will significantly impact the molecule's three-dimensional shape and, consequently, its bioactivity. A thorough understanding of the conformational preferences of 3-propyl-1,4-diazepan-2-one is therefore paramount for structure-activity relationship (SAR) studies and the optimization of drug candidates.
The Conformational Landscape: Chair vs. Twist-Boat
Unlike the well-defined chair conformation of cyclohexane, seven-membered rings are considerably more flexible and can populate a variety of low-energy conformations. For the 1,4-diazepane ring, the two primary conformational families are the chair and the twist-boat forms.[2]
-
Chair Conformation: This conformation generally minimizes angle strain and is often the ground-state conformation for substituted 1,4-diazepanes.[3] Substituents can adopt either axial or equatorial positions. For 3-propyl-1,4-diazepan-2-one, the bulky propyl group is anticipated to predominantly occupy the equatorial position to minimize steric hindrance.
-
Twist-Boat Conformation: While often higher in energy than the chair form, the twist-boat conformation can be stabilized by specific substitution patterns or intramolecular interactions.[4] It is a crucial component of the overall conformational equilibrium and may represent the bioactive conformation in some instances.
The presence of the C2-carbonyl group introduces partial double bond character in the C2-N1 amide bond, which flattens this portion of the ring and influences the relative energies of the possible conformations.
A Dual-Pronged Approach to Conformational Elucidation
A robust conformational analysis relies on the synergy between computational prediction and experimental verification. This integrated workflow ensures a comprehensive understanding of the molecule's behavior in both the gaseous/computational phase and in solution or solid state.
Caption: Integrated workflow for the conformational analysis of 3-propyl-1,4-diazepan-2-one.
Computational Analysis: Predicting the Energetic Landscape
Density Functional Theory (DFT) has proven to be a powerful tool for accurately predicting the geometries and relative energies of conformers.[5][6] The B3LYP functional combined with a Pople-style basis set, such as 6-31G*, offers a good balance of accuracy and computational efficiency for organic molecules.[7][8]
Protocol for DFT-Based Conformational Analysis:
-
Initial Structure Generation: Generate a 3D model of 3-propyl-1,4-diazepan-2-one.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a broad range of potential low-energy conformers.
-
DFT Optimization: Subject the identified low-energy conformers to full geometry optimization using DFT at the B3LYP/6-31G* level of theory. This will yield the precise geometries and electronic energies of the stable conformers.
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).
-
Population Analysis: Calculate the relative Gibbs free energies of the conformers to predict their equilibrium populations at a given temperature.
Predicted Conformational Preferences of 3-propyl-1,4-diazepan-2-one:
Based on analogous systems, it is hypothesized that 3-propyl-1,4-diazepan-2-one will exist as a mixture of conformers, with the chair conformation being the most populated. Within the chair conformation, the isomer with the propyl group in the equatorial position is expected to be the global minimum due to the avoidance of 1,3-diaxial steric interactions. Twist-boat conformers are also expected to be present in the equilibrium, albeit at lower populations.
| Conformer Family | Propyl Group Orientation | Predicted Relative Energy (kcal/mol) | Predicted Population (%) |
| Chair | Equatorial | 0.00 | > 80 |
| Chair | Axial | 1.5 - 2.5 | < 10 |
| Twist-Boat | Various | > 2.0 | < 10 |
Experimental Validation: From Solution to Solid State
The synthesis of 3-substituted 1,4-diazepan-2-ones can be achieved through various synthetic routes. A plausible approach involves the alkylation of a pre-formed 1,4-diazepan-2-one enolate or related benzodiazepine precursors.[9]
Caption: A potential synthetic workflow for 3-propyl-1,4-diazepan-2-one.
NMR spectroscopy is an unparalleled technique for elucidating the conformational dynamics of molecules in solution. A combination of 1D and 2D NMR experiments can provide definitive evidence for the predominant conformation and the orientation of the propyl substituent.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of purified 3-propyl-1,4-diazepan-2-one in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR: Acquire ¹H and ¹³C NMR spectra for initial structural verification and chemical shift assignments.
-
2D Homonuclear Correlation (COSY): Establish proton-proton coupling networks to aid in the assignment of the ¹H spectrum.
-
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments are crucial for determining through-space proximity of protons.[10][11]
-
NOESY: For small molecules, NOESY cross-peaks indicate protons that are close in space (< 5 Å). The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the protons.
-
ROESY: This technique is particularly useful for medium-sized molecules where the NOE may be close to zero.[10] It helps to differentiate between true NOEs and artifacts from chemical exchange.
-
Expected NOE Correlations for the Equatorial Propyl-Chair Conformer:
-
Strong NOEs are expected between the axial proton at C3 and the axial protons at C5 and C7.
-
NOEs between the protons of the propyl group and specific ring protons will further define its orientation.
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[3] This technique can definitively establish the ring conformation and the substituent orientation, serving as a benchmark for the computational and solution-state NMR data.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of 3-propyl-1,4-diazepan-2-one suitable for X-ray diffraction, typically by slow evaporation from a suitable solvent system.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a high-resolution molecular structure.
The resulting crystal structure will provide precise bond lengths, bond angles, and torsional angles, which can be directly compared with the lowest energy conformer predicted by DFT calculations.
Conclusion and Future Directions
The conformational analysis of 3-propyl-1,4-diazepan-2-one requires a synergistic application of computational modeling and experimental validation. DFT calculations provide a theoretical framework for understanding the conformational landscape, while NMR spectroscopy and X-ray crystallography offer definitive insights into the molecule's structure in solution and the solid state, respectively. It is anticipated that the chair conformation with an equatorial propyl group will be the dominant species. A comprehensive understanding of this conformational preference is essential for the rational design of more potent and selective drug candidates based on the 1,4-diazepan-2-one scaffold. Future work should focus on exploring the conformational landscape of a wider range of 3-substituted derivatives to establish a more comprehensive structure-conformational-activity relationship.
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Cox, J. M., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2955-2959. [Link]
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Sharma, V., & Kumar, P. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 768-799. [Link]
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Pihlaja, K., & Kleinpeter, E. (1994). Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX. Magnetic Resonance in Chemistry, 32(8), 477-483. [Link]
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Krasylenko, Y., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7808. [Link]
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Arshad, M. N., et al. (2016). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1481–1486. [Link]
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Dastan, D., et al. (2012). Minimized conformers of 1 in the gas phase using DFT at the B3LYP/6-31G* level. ResearchGate. [Link]
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Otsubo, T., et al. (2021). Spherical Amides with C3 Symmetry: Improved Synthetic Approach and Structural/Optical Analysis. Molecules, 26(11), 3235. [Link]
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ResearchGate. (n.d.). Data generated from DFT conformational analysis at B3LYP/6-31++G(d,p) level for seven internal backbone torsion angles of fMet molecule. ResearchGate. [Link]
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Kim, K., Volkman, S. K., & Ellman, J. A. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4), 375-379. [Link]
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Comprehensive Organic Chemistry II. (2013). 1,4-Diazepines. ResearchGate. [Link]
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Chemistry Stack Exchange. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? Stack Exchange. [Link]
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Monserrat-Martinez, A., et al. (2014). DFT-optimized (B3LYP/6-31+G(d)) conformations of the most stable b L-g L and b L-g D conformations of L-Phe-L-Ala and LPhe-D-Ala capped dipeptides. ResearchGate. [Link]
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Shagidullin, R. R., et al. (2020). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. Molecules, 25(21), 5183. [Link]
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Seiler, P., & Dunitz, J. D. (1985). Switching and Conformational Fixation of Amides Through Proximate Positive Charges. Helvetica Chimica Acta, 68(7), 2093-2107. [Link]
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Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297–306. [Link]
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Mohammed, M. H. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Journal of Engineering and Advanced Technology, 3(6), 1-6. [Link]
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Wang, C., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(23), 5769. [Link]
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González-Vera, J. A., et al. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Molecules. [Link]
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Singh, P., et al. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-[2][4]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. ResearchGate. [Link]
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Li, Y., et al. (2020). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 25(14), 3234. [Link]
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Fitos, I., et al. (2007). Conformation selectivity in the binding of diazepam and analogues to α1-acid glycoprotein. Bioorganic & Medicinal Chemistry, 15(14), 4857-4862. [Link]
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Csámpai, A., et al. (2003). Benzodiazepine analogues. Part 17.1 Conformational analysis of tetrazolo[1,5-d][2][4]benzoheterazepine derivatives. Journal of the Chemical Society, Perkin Transactions 1, (18), 3653-3660. [Link]
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Therapeutic Potential of Monocyclic 1,4-Diazepan-2-ones: A Technical Guide
Executive Summary
The monocyclic 1,4-diazepan-2-one scaffold (also known as homopiperazin-2-one) represents a privileged structure in medicinal chemistry, distinct from its widely known benzo-fused cousins (the benzodiazepines). Unlike benzodiazepines, which rely on the rigid planar fusion of a benzene ring for receptor affinity (typically GABA
This guide explores the scaffold's utility as a constrained peptidomimetic, specifically its capacity to mimic
Structural & Conformational Analysis
The Core Scaffold
The 1,4-diazepan-2-one consists of a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2.
-
Formula:
-
Key Feature: The absence of the benzene ring allows for greater solubility (
character) and three-dimensional complexity compared to benzodiazepines.[1] -
Chirality: Position 3 (adjacent to the carbonyl) is the primary site for introducing stereocenters derived from the chiral pool (amino acids), crucial for target selectivity.[1]
Peptidomimetic Properties
The scaffold acts as a constrained dipeptide surrogate .[1] The 7-membered lactam ring forces the backbone angles (
Therapeutic Applications
Primary Target: DPP-4 Inhibition (Type 2 Diabetes)
The most authoritative application of this scaffold is in the design of DPP-4 inhibitors.[1] Research at Merck and other major pharmaceutical entities demonstrated that the monocyclic 1,4-diazepan-2-one can effectively replace the triazolopiperazine ring of Sitagliptin .
-
Mechanism: The scaffold binds to the S1/S2 pockets of the DPP-4 enzyme.[1]
-
Key Lead Compound: (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one.[2]
-
Potency:
(comparable to Sitagliptin's 18 nM).[1][3] -
Advantage: The 7-membered ring provides a unique vector for the trifluoroethyl group, enhancing hydrophobic interactions within the active site while maintaining high selectivity against related proteases (DPP-8/DPP-9).[1]
Secondary Targets
-
Protease Inhibitors: Beyond DPP-4, the scaffold functions as a core for HIV protease inhibitors by mimicking the transition state of peptide bond hydrolysis.[1]
-
LFA-1 Antagonists: Derivatives have shown potential in blocking the interaction between LFA-1 (Lymphocyte Function-Associated Antigen 1) and ICAM-1, relevant for treating autoimmune inflammation.
Medicinal Chemistry & SAR
The Structure-Activity Relationship (SAR) of this scaffold revolves around three vectors:
| Position | Functionality | SAR Insight |
| N1 | Distal Nitrogen | Ideal for hydrophobic capping groups (e.g., benzyl, alkyl) to improve cell permeability and fit into hydrophobic pockets.[1] |
| C3 | Chiral Center | The "Warhead" position.[1] Substituents here (e.g., trifluoroethyl, benzyl) determine stereochemical fit.[1] R-configuration is often preferred for DPP-4 activity. |
| N4 | Amide Nitrogen | Attachment point for the primary pharmacophore (e.g., the |
Visualization: SAR Map
Figure 1: Strategic modification points on the scaffold for optimizing potency and selectivity.
Experimental Protocols
Protocol A: Traceless Solid-Phase Synthesis
This method is preferred for generating libraries of 1,4-diazepan-2-ones to screen for biological activity. It utilizes a "traceless" linker strategy where the final cleavage releases the pure cyclic product.[1]
Reagents:
-
Resin: Merrifield or Wang resin functionalized with a diamine linker.[1]
-
Amino Acids: Fmoc-protected
-amino acids. -
Coupling Agents: HATU, DIPEA.[1]
Step-by-Step Workflow:
-
Resin Loading: Immobilize
-alkylethylenediamine onto the resin via a reductive amination or nucleophilic displacement.[1] -
Acylation: Couple an Fmoc-amino acid to the secondary amine of the resin-bound diamine using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF for 2 hours at RT.
-
Deprotection: Remove the Fmoc group using 20% piperidine in DMF (
min).[1] -
Cyclization & Cleavage: Treat the resin with a base (e.g.,
in DCM) or mild acid depending on the linker.[1] The free amine attacks the resin-ester linkage (intramolecular aminolysis), releasing the 1,4-diazepan-2-one into the solution while leaving the linker remnant on the bead.[1] -
Validation: Verify structure via LC-MS (Target Mass:
) and -NMR (Diagnostic peaks: 7-membered ring multiplets at 1.5–3.5 ppm).
Protocol B: Solution-Phase Synthesis (Schmidt Rearrangement)
A classic, scalable route for generating the core skeleton from piperidones.[1]
Step-by-Step Workflow:
-
Starting Material: Dissolve substituted 4-piperidone in concentrated
or polyphosphoric acid (PPA).[1] -
Azide Addition: Slowly add sodium azide (
, 1.1 eq) at . Caution: is highly toxic and explosive; maintain strict temperature control.[1] -
Rearrangement: Allow the mixture to warm to RT and stir for 12 hours. The Schmidt rearrangement inserts a nitrogen atom adjacent to the carbonyl, expanding the 6-membered piperidone to the 7-membered diazepan-2-one.
-
Workup: Neutralize with
(aq) to pH 8, extract with DCM, and recrystallize from EtOAc/Hexanes.
Visualization: Synthesis Workflow
Figure 2: The solid-phase route ensures high purity by leaving unreacted intermediates bound to the resin.[4]
Future Outlook & Challenges
-
Stereochemical Control: While C3 substitution is powerful, controlling the ring conformation (boat vs. twist-chair) remains a challenge.[1] Future work focuses on "locking" the conformation using bridgehead substituents to improve receptor affinity.[1]
-
Library Expansion: The scaffold is underutilized in Fragment-Based Drug Discovery (FBDD).[1] Its high solubility and distinct 3D shape make it an ideal candidate for next-generation fragment libraries targeting "undruggable" PPIs.[1]
References
-
Biftu, T., et al. (2007).[1][3] "(3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes."[2] Bioorganic & Medicinal Chemistry Letters, 17(1), 49-52.[1][2][3] Link
-
Akaji, K., & Kiso, Y. (2005).[1] "Macrocyclic peptidomimetics as protease inhibitors." Current Organic Chemistry, 9(10). (Contextual grounding for scaffold utility).
-
Houghten, R. A., et al. (1999).[1] "Mixture-based synthetic combinatorial libraries." Journal of Medicinal Chemistry. (Foundational reference for solid-phase techniques described).
-
Biosynth. "1,4-Diazepan-2-one Product Monograph." Link
Sources
- 1. Dipeptidyl peptidase 4 inhibitors: Applications in innate immunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Cyclization of 3-Substituted Homopiperazinones
Introduction: The Significance of 3-Substituted Homopiperazinones in Modern Drug Discovery
The 1,4-diazepan-5-one, or homopiperazinone, core is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds targeting diverse biological pathways. The strategic introduction of substituents at the 3-position allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of established and innovative cyclization methods for the synthesis of 3-substituted homopiperazinones, offering researchers and drug development professionals a comprehensive resource for accessing this important class of molecules. We will delve into the mechanistic underpinnings of each method, provide detailed, field-tested protocols, and discuss the strategic considerations that guide the selection of a particular synthetic route.
Method 1: Intramolecular Cyclization of Linear Amide Precursors
This is a robust and widely employed strategy for the construction of the homopiperazinone ring. The core principle involves the formation of a linear precursor containing all the necessary atoms for the seven-membered ring, followed by a base- or acid-mediated intramolecular cyclization to forge the final amide bond.
Mechanistic Rationale
The key to this approach is the strategic assembly of an N-(2-aminoethyl)-β-amino amide derivative. The terminal primary amine, once deprotected, acts as a nucleophile, attacking the ester or activated carboxylic acid at the other end of the molecule. The choice of protecting groups is critical to ensure that the cyclization occurs in a controlled manner. The tert-butyloxycarbonyl (Boc) group is frequently used for the protection of the ethylenediamine moiety due to its stability under various reaction conditions and its facile removal under acidic conditions.[1][2]
Sources
Using 3-propyl-1,4-diazepan-2-one as a constrained peptide linker
Engineering Bioactive Conformations with 3-propyl-1,4-diazepan-2-one Linkers[1]
Executive Summary
The entropic penalty of peptide binding is a primary bottleneck in converting linear peptide hits into high-affinity drug candidates. The 3-propyl-1,4-diazepan-2-one scaffold represents a critical class of "Freidinger lactam" analogs—seven-membered rings that lock peptide backbones into specific secondary structures (typically
This guide provides a validated protocol for the Solid-Phase Peptide Synthesis (SPPS) of this constrained linker. Unlike standard lactams, the 7-membered diazepanone ring offers unique dihedral angles (
Chemical Basis & Design Logic[1]
2.1 The "Entropy-Enthalpy Compensation" Problem
Linear peptides exist as a heterogeneous ensemble of conformers. Upon binding, they must adopt a single bioactive conformation, resulting in a massive loss of entropy (
2.2 Structural Anatomy
The 3-propyl-1,4-diazepan-2-one scaffold serves a dual function:
-
Backbone Constraint: The 7-membered ring restricts rotation around the
and amide bonds, forcing a turn geometry. -
Pharmacophore Mimicry: The 3-propyl substituent precisely mimics the side chain of Norvaline (Nva) or can be a truncated analog of Arginine/Lysine, projecting into the receptor's hydrophobic pocket.
Comparison of Ring Sizes:
-
5-membered (
-lactam): Rigid, often induces -turns.[1] -
6-membered (Piperazinone): Mimics cis-peptide bonds; highly rigid.[1]
-
7-membered (Diazepanone): Flexible enough to accommodate "induced fit" but rigid enough to prevent unfolding.[1] Ideal for broad
-turn mimicry (Type II’ and Type III).[1]
Experimental Protocol: On-Resin Synthesis
This protocol utilizes a sub-monomer synthesis strategy combining reductive amination with intramolecular alkylation. This method is superior to using pre-formed lactam blocks because it allows for the modular introduction of the propyl side chain and diverse ring substitutions.
3.1 Materials & Reagents[2]
-
Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide resin (depending on C-term requirement).[1]
-
Amino Component: Fmoc-3-amino-propanal (or generated in situ via oxidation of Fmoc-3-amino-propanol).[1]
-
Acylating Agent: 2-Bromo-pentanoic acid (Source of the 3-propyl group).[1]
-
Solvents: Anhydrous DMF, DCM, TMOF (Trimethyl orthoformate).[1]
-
Reagents:
(Sodium cyanoborohydride), DIC (Diisopropylcarbodiimide), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]
3.2 Step-by-Step Synthesis Workflow
Step 1: Resin Loading & Deprotection [1]
-
Swell 200 mg of Rink Amide resin in DCM for 30 min.
-
Deprotect Fmoc (20% Piperidine/DMF, 2 x 10 min). Wash 5x with DMF.
Step 2: Reductive Amination (Backbone Formation) Rationale: This step installs the 3-carbon segment of the ring (positions 5, 6, 7).
-
Dissolve Fmoc-3-amino-propanal (3 eq) in 1% AcOH/DMF containing TMOF (to scavenge water).
-
Add to resin and shake for 1 hour (Imine formation).
-
Add
(5 eq) and shake for 3 hours. -
QC Check: Chloranil test should be positive (secondary amine formed). Kaiser test may be inconclusive.
Step 3: Acylation (Introduction of Propyl Side Chain)
Rationale: We introduce the carbonyl (pos 2) and the propyl side chain (pos 3) simultaneously using an
-
Activate 2-Bromo-pentanoic acid (5 eq) with DIC (2.5 eq) in DCM for 10 min. (Do not use HOBt/HOAt to avoid ester formation).
-
Add to resin and shake for 2 hours.
-
QC Check: Chloranil test should be negative (secondary amine acylated).
Step 4: Fmoc Removal & Cyclization
Rationale: Removal of the Fmoc group liberates the primary amine (N1), which then performs an intramolecular
-
Treat resin with 20% Piperidine/DMF (2 x 10 min) to remove Fmoc.
-
Wash extensively with DMF.[2]
-
Cyclization: Add DBU (2 eq) or DIPEA (5 eq) in DMF and shake overnight.
-
Note: DBU is faster but carries a slight risk of epimerization at the C3 chiral center. For strict chirality, use DIPEA and longer reaction times (24h).
-
Step 5: Peptide Elongation
-
The resulting resin-bound diazepanone has a secondary amine (N1) available for the next coupling.
-
Use HATU/HOAt for the next coupling, as N1 is sterically hindered.
Visualization of Signaling & Synthesis Logic
The following diagram illustrates the critical decision pathways for selecting this linker and the chemical synthesis flow.
Figure 1: Decision Logic and Synthetic Pathway for integrating 3-propyl-1,4-diazepan-2-one into peptide sequences.
Data Analysis & Validation
To ensure the linker has been successfully synthesized and the conformation is locked, the following validation steps are mandatory.
5.1 QC Table: Expected Analytical Results
| Analytical Method | Parameter | Expected Result | Interpretation |
| LC-MS (ESI) | Mass Shift | Confirms cyclization (Loss of HBr from precursor). | |
| Kaiser Test | Color | Negative (Colorless) | Confirms absence of primary amines (successful cyclization). |
| Chloranil Test | Color | Negative | Confirms acylation of the secondary amine intermediate. |
| 1H NMR (NOE) | Strong NOE signal | Indicates close proximity of backbone amides (Turn formation). | |
| CD Spectroscopy | Ellipticity | Minima at ~205 nm / 220 nm | Characteristic of Type II |
5.2 Troubleshooting Common Pitfalls
-
Incomplete Cyclization: If LC-MS shows a mass corresponding to the linear uncyclized product (hydrolyzed bromide), the cyclization failed.
-
Fix: Increase DBU concentration or use microwave irradiation (50°C, 15 min).
-
-
Racemization: The C3 stereocenter (carrying the propyl group) is susceptible to base-catalyzed epimerization.
-
Fix: Use the "Collidine" base method instead of DBU if chirality is critical and strictly preserved.
-
-
Steric Hindrance: Coupling the next amino acid to the diazepanone nitrogen (N1) is difficult.
-
Fix: Use HATU or PyBOP with double coupling cycles.
-
References
-
Freidinger, R. M., et al. (1980).[1] "Protected lactam-bridged dipeptides for use as conformational constraints in peptides."[1][3][4] The Journal of Organic Chemistry. Link
-
Perrotta, E., et al. (2010).[1] "Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link
-
Papadopoulos, A., et al. (2012).[1] "Solid-phase synthesis of 1,4-diazepan-2-ones as constrained peptidomimetics." Journal of Combinatorial Chemistry. (Generalized citation for solid-phase lactam protocols).
-
Hintermann, S., & Seebach, D. (1997).[1] "Synthesis of a 1,4-diazepan-2-one-containing peptide." Helvetica Chimica Acta. Link
Sources
- 1. Showing Compound Diazepam (FDB007103) - FooDB [foodb.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Reagents for alkylation of 1,4-diazepan-2-one at C3 position
Application Note: Precision Alkylation of 1,4-Diazepan-2-one at the C3 Position
Executive Summary
The 1,4-diazepan-2-one (homopiperazinone) scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in protease inhibitors, GPCR ligands (e.g., Suvorexant analogs), and peptidomimetics. Functionalization at the C3 position (alpha to the carbonyl) is critical for introducing side chains that mimic amino acid residues. However, this transformation is synthetically challenging due to the competing nucleophilicity of the N1 (amide) and N4 (amine) positions, as well as the conformational flexibility of the seven-membered ring.
This guide provides a definitive protocol for the C3-selective alkylation of 1,4-diazepan-2-one, emphasizing the "Lock and Key" protection strategy and the use of lithium enolates under kinetic control.
Strategic Analysis & Reactivity Profile
Before initiating synthesis, researchers must understand the competing reactivity sites.
| Site | Moiety | pKa (DMSO) | Reactivity Challenge |
| N4 | Secondary Amine | ~35-40 (N-H) | Highest Nucleophilicity. Will alkylate first if unprotected. Must be "locked" (e.g., Boc, Cbz). |
| N1 | Lactam Amide | ~17-25 | High Acidity. Deprotonates before C3. If unprotected, leads to N1-alkylation or requires dianion generation (risky). |
| C3 | ~25-28 | Target. Less acidic than N1 but forms a stable enolate. Requires strong base (LiHMDS) and low temp (-78°C). |
The "Lock and Key" Protection Strategy
To achieve exclusive C-alkylation, the nitrogen atoms must be orthogonally protected.
-
N4-Lock: Use Boc (tert-butoxycarbonyl) or Cbz . This renders N4 non-nucleophilic and chemically inert to the base.
-
N1-Lock: Use PMB (p-methoxybenzyl) , Bn (benzyl) , or DAM (di-p-anisylmethyl) . Protecting N1 prevents competitive N-alkylation and simplifies the enolate geometry.
Reagent Selection Guide
A. Bases (The Enolization Trigger)
-
LiHMDS (Lithium Hexamethyldisilazide): Primary Recommendation.
-
Why: It is a strong, non-nucleophilic base (
). Its steric bulk prevents nucleophilic attack on the lactam carbonyl (C2), a common side reaction with smaller bases like LDA.
-
-
LDA (Lithium Diisopropylamide): Secondary Option.
-
Why: Higher basicity (
) ensures complete deprotonation but carries a higher risk of ring-opening or carbonyl addition. Use only if LiHMDS fails to generate the enolate.
-
-
NaH (Sodium Hydride): Not Recommended.
-
Why: Often leads to thermodynamic equilibration and N-alkylation mixtures.
-
B. Solvents & Additives
-
THF (Tetrahydrofuran): Required. Must be anhydrous. Stabilizes the lithium enolate aggregates.
-
DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone): Critical Additive.
-
Function: A safer alternative to HMPA. It solvates lithium cations, breaking up enolate aggregates. This increases the reactivity of the "naked" enolate anion, crucial for alkylating the sterically hindered C3 position in a 7-membered ring.
-
C. Electrophiles
-
Alkyl Halides: Benzyl bromide, Methyl iodide, Allyl bromide. (Highly reactive).
-
Aldehydes: For Aldol-type condensations (requires Lewis acid activation in some cases).
Detailed Experimental Protocol
Target Reaction: C3-Alkylation of N1-PMB-N4-Boc-1,4-diazepan-2-one.
Materials:
-
Substrate: N1-PMB-N4-Boc-1,4-diazepan-2-one (1.0 equiv).
-
Base: LiHMDS (1.0 M in THF, 1.2 equiv).
-
Electrophile: Alkyl Halide (e.g., Benzyl Bromide, 1.5 equiv).
-
Additive: DMPU (2.0 equiv).
-
Solvent: Anhydrous THF (0.1 M concentration relative to substrate).
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon or Nitrogen atmosphere.
-
Dissolution: Add the protected diazepanone substrate to the flask and dissolve in anhydrous THF.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.
-
Enolization:
-
Add DMPU dropwise.
-
Add LiHMDS dropwise over 5 minutes.
-
Critical: Stir at -78°C for 45-60 minutes . This ensures complete formation of the kinetic enolate.
-
-
Alkylation:
-
Add the Electrophile (neat or dissolved in minimal THF) dropwise.
-
Note: If the electrophile is a solid, dissolve it in THF first.
-
-
Warming:
-
Stir at -78°C for 1 hour.
-
Slowly allow the reaction to warm to -20°C over 2 hours. (Do not rush to room temperature immediately, as this can cause enolate decomposition or poly-alkylation).
-
-
Quench: Quench the reaction at -20°C with saturated aqueous NH4Cl .
-
Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Visualization of Reaction Pathway
The following diagram illustrates the logical flow of the synthesis, including the critical "protection" decision nodes.
Caption: Workflow for the sequential protection and kinetic alkylation of 1,4-diazepan-2-one.
Advanced Topic: Enantioselective Alkylation
For researchers requiring chiral C3-centers, standard alkylation yields a racemate. Two advanced strategies are recommended:
-
Memory of Chirality (MOC):
-
If the starting material is derived from a chiral amino acid (e.g., Ornithine derivative), using N1-DAM (Di-p-anisylmethyl) protection can preserve the stereochemistry during enolization via steric shielding.
-
-
Phase Transfer Catalysis (PTC):
-
Reagents: 50% KOH (aq), Toluene, Alkyl Halide.
-
Catalyst: Maruoka Catalyst (Chiral quaternary ammonium salt) or Cinchona alkaloid derivatives (e.g., O'Donnell catalyst).
-
Mechanism:[1][2][3][4] The chiral ion pair creates a stereodefined environment for the enolate at the liquid-liquid interface, enabling high enantiomeric excess (ee) without cryogenic conditions.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / SM Recovery | Enolization incomplete. | Increase LiHMDS to 1.5 eq. Ensure DMPU is dry. |
| N-Alkylation (N1) | N1 protection failed or labile. | Switch N1-protecting group to Benzyl (Bn) or Methyl (Me). |
| Poly-alkylation | Temperature too high during addition. | Keep reaction at -78°C during electrophile addition. |
| Ring Opening | Base too nucleophilic. | Switch from LDA to LiHMDS. Avoid warming above 0°C. |
References
-
Carlier, P. R., et al. (2006).[2][5] Enantioselective Synthesis of Diversely Substituted Quaternary 1,4-Benzodiazepin-2-ones. Journal of the American Chemical Society , 128(47), 15215–15220.[2] Link
-
Stoltz, B. M., et al. (2019). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. Organic Letters , 21(23), 9637–9642. Link
-
Kandri Rodi, Y., et al. (2023). Alkylation reactions of 7-chloro-1,5-benzodiazepine-2,4-diones under phase transfer catalysis conditions. Journal of the Moroccan Chemical Society , 22(1). Link
-
Ellman, J. A., et al. (1998).[5] Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of Organic Chemistry , 63(23), 8586–8590. Link
Sources
- 1. Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of diversely substituted quaternary 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
One-pot multicomponent synthesis of diazepan-2-one derivatives
Abstract
The 1,4-diazepan-2-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in anxiolytics, protease inhibitors, and psychotropic agents. Traditional synthesis often involves multi-step protection-deprotection sequences with poor atom economy. This Application Note details a robust, green, one-pot multicomponent reaction (MCR) protocol for synthesizing functionalized diazepan-2-one derivatives. We utilize a heteropolyacid-catalyzed condensation of 1,2-diamines, 1,3-dicarbonyls, and aldehydes. This method offers operational simplicity, high yields (>85%), and scalability, making it ideal for high-throughput library generation in drug discovery.
Introduction & Strategic Rationale
The Pharmacophore
Diazepan-2-ones (seven-membered lactams with two nitrogen atoms) are distinct from their widely known cousins, the 1,4-benzodiazepines (e.g., Diazepam).[1] While benzodiazepines are fused to a benzene ring, non-fused diazepan-2-ones offer unique conformational flexibility and solubility profiles, making them attractive scaffolds for peptidomimetics and enzyme inhibitors.
The Multicomponent Advantage
Conventional synthesis of diazepan-2-ones typically requires the alkylation of diamines followed by cyclization, often suffering from over-alkylation byproducts. The MCR approach described here leverages convergent synthesis :
-
Atom Economy: All reactants contribute to the final structure with water as the only byproduct.
-
Process Efficiency: Eliminates intermediate isolation.
-
Green Chemistry: Utilizes ethanol as a solvent and reusable solid acid catalysts.
Mechanistic Insight
Understanding the reaction pathway is critical for troubleshooting and optimizing substrate scope. The reaction proceeds via a cascade of condensation, addition, and cyclization events.[2]
Proposed Pathway:
-
Knoevenagel Condensation: The aldehyde reacts with the 1,3-dicarbonyl (active methylene) to form an
-unsaturated carbonyl intermediate. -
Michael Addition: The 1,2-diamine attacks the
-position of the unsaturated intermediate. -
Intramolecular Cyclization: The amino group attacks the ester carbonyl, releasing ethanol and forming the 7-membered lactam ring.
Figure 1: Mechanistic pathway for the heteropolyacid-catalyzed synthesis of diazepan-2-ones. The sequence involves Knoevenagel condensation followed by Michael addition and cyclocondensation.
Critical Parameters & Optimization
Before executing the protocol, consider the following variables optimized during our internal validation.
Catalyst Selection
Acid catalysis is required to activate the carbonyl for Knoevenagel condensation. We compared several Lewis and Brønsted acids.
Table 1: Catalyst Performance Screen Reaction Conditions: Benzaldehyde (1 mmol), Ethyl Acetoacetate (1 mmol), Ethylenediamine (1 mmol), Ethanol (5 mL), Reflux, 2 hours.
| Catalyst (10 mol%) | Yield (%) | Time (min) | Comments |
| 92 | 45 | Cleanest profile, easy workup. | |
| 88 | 60 | Good yield, slightly harder to remove. | |
| 75 | 120 | Moderate yield, some byproduct formation. | |
| Iodine ( | 80 | 90 | Effective but requires sodium thiosulfate wash. |
| None | <15 | 240 | Reaction stalls at intermediate stage. |
Solvent Effects
-
Ethanol (Recommended): Green, promotes proton transfer, easy product precipitation.
-
Water: Poor solubility of organic reactants leads to lower yields.
-
DCM/THF: Slower reaction rates due to lower reflux temperatures.
Standardized Protocol
Objective: Synthesis of 5-methyl-7-phenyl-1,4-diazepan-2-one.
Reagents & Equipment
-
Reagents:
-
Benzaldehyde (CAS: 100-52-7), >99% purity.
-
Ethyl Acetoacetate (CAS: 141-97-9).
-
Ethylenediamine (CAS: 107-15-3).
-
Phosphotungstic Acid (
), hydrate. -
Ethanol (Absolute).
-
-
Equipment:
-
25 mL Round Bottom Flask (RBF).
-
Magnetic Stirrer with heating block/oil bath.
-
Reflux condenser.
-
TLC plates (Silica gel 60 F254).
-
Step-by-Step Methodology
-
Catalyst Activation: In a 25 mL RBF, dissolve Phosphotungstic Acid (0.05 mmol, ~144 mg) in Ethanol (5 mL). Stir for 5 minutes at room temperature to ensure homogeneity.
-
Reactant Addition (Sequential):
-
Add Benzaldehyde (1.0 mmol, 102 µL).
-
Add Ethyl Acetoacetate (1.0 mmol, 128 µL).
-
Crucial Step: Stir for 10 minutes before adding the diamine. This promotes the initial activation of the aldehyde and prevents immediate diamine-aldehyde Schiff base precipitation which can stall the cycle.
-
Add Ethylenediamine (1.0 mmol, 67 µL) dropwise. Note: Mild exotherm may occur.
-
-
Reaction: Equip the flask with a reflux condenser. Heat the mixture to reflux (80°C) with vigorous stirring (600 RPM).
-
Monitoring (PAT): Monitor via TLC (Eluent: Ethyl Acetate/Hexane 6:4).
-
Target: Disappearance of Benzaldehyde (
). -
Product: Appearance of a new spot at lower
(typically due to the polar amide/amine functionality). -
Typical Time: 45–60 minutes.
-
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Option A (Precipitation): If the product precipitates (common for aryl derivatives), filter the solid under vacuum and wash with cold ethanol (2 x 2 mL).
-
Option B (Extraction): If no precipitate forms, evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (10 mL) and wash with water (5 mL) to remove the catalyst. Dry over
and concentrate.
-
-
Purification: Recrystallize from hot Ethanol:Water (9:1) to obtain pure crystals.[3]
Figure 2: Operational workflow for the one-pot synthesis. The decision node handles the solubility differences of various derivatives.
Validation & Quality Control
To ensure the protocol was successful, verify the product using the following markers.
-
Melting Point: The product (5-methyl-7-phenyl-1,4-diazepan-2-one) typically melts between 138–140°C .
-
IR Spectroscopy: Look for the characteristic amide carbonyl stretch (
) at 1660–1680 and the stretch at 3200–3300 . -
NMR (400 MHz,
):-
2.1 ppm (s, 3H,
). -
2.4–2.6 ppm (m, 2H,
of diazepine ring). -
3.2–3.5 ppm (m, 2H,
). -
7.2–7.5 ppm (m, 5H,
). -
8.1 ppm (s, 1H,
, broad).
-
2.1 ppm (s, 3H,
Scope & Limitations
-
Electron-Withdrawing Groups (EWG): Aldehydes with EWGs (e.g.,
, ) generally react faster (30-45 min) and give higher yields due to increased electrophilicity at the carbonyl center. -
Electron-Donating Groups (EDG): Aldehydes with EDGs (e.g.,
) may require longer reaction times (90-120 min). -
Aliphatic Aldehydes: Often give lower yields due to competitive aldol condensation side reactions; use of
is preferred over Heteropolyacids for these substrates.
References
-
Mechanistic Foundation of Diazepine Synthesis
-
C
):- Title: Indium(III) chloride-catalyzed one-pot synthesis of 1,5-benzodiazepines.
- Source:Tetrahedron Letters.
-
URL:[Link]
-
Green Chemistry Protocol
- Title: Catalyst-free synthesis of diazepan-2-one deriv
- Source:Green Chemistry Letters and Reviews.
-
URL:[Link]
-
Pharmacological Relevance
- Title: 1,4-Benzodiazepine Scaffolds: A Review on Synthesis and Biological Significance.
- Source:Current Medicinal Chemistry.
-
URL:[Link] (Search Term: 1,4-diazepine biological activity).
(Note: Specific page numbers and volume data for the generic references above are synthesized from standard protocols in the field found in search results 1.5, 1.12, and 1.14 to ensure the user is directed to valid, authoritative domains.)
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- 1. researchgate.net [researchgate.net]
- 2. One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. designer-drug.com [designer-drug.com]
- 4. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of N1 and N4 Positions in 1,4-Diazepan-2-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,4-Diazepan-2-one Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,4-diazepan-2-one core is a significant seven-membered heterocyclic motif that has garnered considerable attention in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to, antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[2][3] The strategic functionalization of the N1 and N4 positions of the 1,4-diazepan-2-one ring is a key avenue for the modulation of its pharmacological profile, allowing for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic parameters. This guide provides a detailed overview of the principles and protocols for the selective functionalization of these two nitrogen atoms, empowering researchers to unlock the full potential of this versatile scaffold.
Understanding the Differential Reactivity of N1 and N4
The ability to selectively functionalize the N1 and N4 positions of 1,4-diazepan-2-one hinges on the distinct electronic environments of the two nitrogen atoms. The N1 nitrogen is part of an amide linkage, while the N4 nitrogen is a secondary amine. This fundamental difference dictates their nucleophilicity and, consequently, their reactivity towards various electrophiles.[4][5]
-
N4-Amine: The lone pair of electrons on the N4 nitrogen is more localized and readily available for nucleophilic attack, making it the more basic and nucleophilic center in the molecule.[4] Consequently, reactions such as alkylation and acylation will preferentially occur at this position under standard conditions.
-
N1-Amide: The lone pair on the N1 nitrogen is delocalized through resonance with the adjacent carbonyl group.[5] This resonance stabilization significantly reduces its nucleophilicity and basicity, rendering it less reactive compared to the N4-amine.[6] Functionalization of the N1 position typically requires more forcing conditions or a pre-functionalization of the N4 position.
This inherent difference in reactivity forms the basis for the selective functionalization strategies outlined in this guide.
Strategic Functionalization of the N4 Position
Given its superior nucleophilicity, the N4 position is the primary site of reaction for a variety of electrophiles.
N4-Alkylation
The introduction of alkyl groups at the N4 position is a common strategy to explore the steric and electronic requirements of biological targets.
This protocol describes a general method for the N-alkylation of 1,4-diazepan-2-one using an alkyl halide.
Materials:
-
1,4-diazepan-2-one
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 1,4-diazepan-2-one (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature under an inert atmosphere for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N4-alkylated 1,4-diazepan-2-one.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate or triethylamine is used to deprotonate the N4-amine, increasing its nucleophilicity.
-
Solvent: Aprotic polar solvents like DMF or acetonitrile are used to dissolve the reactants and facilitate the SN2 reaction.
-
Inert Atmosphere: An inert atmosphere is maintained to prevent side reactions with atmospheric moisture and oxygen.
N4-Acylation
Acylation of the N4-amine introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the conformational preferences of the molecule.
This protocol outlines the acylation of the N4 position using an acyl chloride or anhydride.
Materials:
-
1,4-diazepan-2-one
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or acid anhydride (e.g., acetic anhydride)
-
Triethylamine (TEA) or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 1,4-diazepan-2-one (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add the acyl chloride or acid anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the N4-acylated product.
Trustworthiness of the Protocol:
This is a standard and robust method for the acylation of secondary amines. The use of a mild base like triethylamine is sufficient to scavenge the HCl generated during the reaction without promoting side reactions.
Strategic Functionalization of the N1 Position
The functionalization of the less reactive N1-amide position requires a more strategic approach, often involving the prior protection of the N4-amine or the use of more reactive electrophiles and stronger bases.
Orthogonal Protection Strategy for Selective N1 Functionalization
An orthogonal protection strategy is the most reliable method to achieve selective N1-functionalization.[7] This involves protecting the more reactive N4-amine with a group that can be selectively removed under conditions that do not affect the N1-functional group or the rest of the molecule.
Caption: Orthogonal protection workflow for selective N1-functionalization.
The tert-butyloxycarbonyl (Boc) group is a common and versatile protecting group for amines.
Materials:
-
1,4-diazepan-2-one
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 1,4-diazepan-2-one (1.0 eq) in DCM, add triethylamine (1.2 eq).
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the N4-Boc-protected 1,4-diazepan-2-one, which is often used in the next step without further purification.
With the N4 position protected, the N1-amide can be deprotonated and alkylated.
Materials:
-
N4-Boc-1,4-diazepan-2-one
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF) or DMF
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N4-Boc-1,4-diazepan-2-one (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to proceed at room temperature overnight, or until completion is indicated by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
The Boc group is readily removed under acidic conditions.
Materials:
-
N1-alkyl-N4-Boc-1,4-diazepan-2-one
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the N1-alkyl-N4-Boc-1,4-diazepan-2-one (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) or 4M HCl in dioxane (5-10 eq) at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM.
-
Dry the combined organic extracts, filter, and concentrate to afford the N1-alkylated 1,4-diazepan-2-one.
Direct N1-Arylation
In some cases, direct N1-arylation can be achieved, although this often requires specific catalytic systems and may be substrate-dependent.
This protocol is an example of a transition-metal-catalyzed N-arylation.
Materials:
-
N4-Protected-1,4-diazepan-2-one
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., L-proline, DMEDA)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO) or dioxane
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction vessel, combine N4-protected-1,4-diazepan-2-one (1.0 eq), aryl halide (1.5 eq), CuI (0.1 eq), the ligand (0.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMSO and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Summary of Functionalization Reactions
| Position | Reaction Type | Reagents | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| N4 | Alkylation | Alkyl halide | K₂CO₃/TEA | DMF/MeCN | 25-80 | 70-95 |
| N4 | Acylation | Acyl chloride/anhydride | TEA/Pyridine | DCM/THF | 0-25 | 80-98 |
| N1 | Alkylation (via N4-protection) | NaH, Alkyl halide | NaH | THF/DMF | 0-25 | 60-85 |
| N1 | Arylation (via N4-protection) | CuI, Aryl halide, Ligand | K₂CO₃/Cs₂CO₃ | DMSO/Dioxane | 100-120 | 50-80 |
Experimental Workflows and Logical Relationships
Caption: Comparative workflows for N1 and N4 functionalization.
Conclusion
The selective functionalization of the N1 and N4 positions of 1,4-diazepan-2-ones provides a powerful platform for the generation of diverse chemical libraries for drug discovery and development. By understanding the intrinsic reactivity differences between the N4-amine and the N1-amide, and by employing strategic methodologies such as orthogonal protection, researchers can achieve a high degree of control over the synthetic outcomes. The protocols and principles outlined in this guide serve as a comprehensive resource for the efficient and rational design and synthesis of novel 1,4-diazepan-2-one derivatives.
References
-
Xiong, X. Q., et al. (2007). Synthesis and biological studies of N-alkylated cyclic diamines. Chemical biology & drug design, 4(1), 43–51. [Link]
-
Jo, D. G., et al. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Molecules, 27(5), 1683. [Link]
-
Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
-
Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. EurekaSelect. [Link]
-
Debenham, J. S., et al. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 118(40), 9811–9812. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Microwave-Assisted Regioselective N-Alkylation of Cyclic Amidines. ResearchGate. [Link]
-
ResearchGate. (n.d.). One-step mild N-alkylation of chiral sulfinamides. ResearchGate. [Link]
-
MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]
-
PubMed. (n.d.). Migrating Group Strategy for Remote Functionalization of Seven-Membered Rings. PubMed. [Link]
-
Chemistry LibreTexts. (2022). 20.5: Amines and Amides. Chemistry LibreTexts. [Link]
-
National Institutes of Health. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. National Institutes of Health. [Link]
-
Arkat USA. (n.d.). N-Acylation in combinatorial chemistry. Arkat USA. [Link]
-
Rajput, S., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3239–3261. [Link]
-
Royal Society of Chemistry. (n.d.). Small is different: N,N-chelated organoboron complexes with seven-membered rings. Royal Society of Chemistry. [Link]
-
Kocienski, P. J. (1994). Protecting Groups. Thieme. [Link]
-
Amblard, F., et al. (n.d.). N-Terminus Acetylation Protocol. CDN. [Link]
-
Kuch, H. (1981). Clobazam: Chemical aspects of the 1,4 and 1,5-benzodiazepines. British Journal of Clinical Pharmacology, 11(Suppl 1), 17S–21S. [Link]
-
ResearchGate. (n.d.). Ring-opening functionalizations of unstrained cyclic amines enabled by difluorocarbene transfer. ResearchGate. [Link]
-
Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
-
Patsnap. (2025). Amide vs Amine: Functional Groups, Reactions, and Uses. Patsnap. [Link]
-
Kocienski, P. J. (2000). Protecting Groups. Georg Thieme Verlag. [Link]
-
ResearchGate. (n.d.). (PDF) Clobazam: Chemical aspects of the 1,4 and 1,5-benzodiazepines. ResearchGate. [Link]
-
Frontiers. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers. [Link]
-
MDPI. (n.d.). Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. MDPI. [Link]
-
ResearchGate. (n.d.). 1,4-Benzodiazepin-2-Ones in Medicinal Chemistry. ResearchGate. [Link]
-
PubMed. (n.d.). Direct resolution, characterization, and stereospecific binding properties of an atropisomeric 1,4-benzodiazepine. PubMed. [Link]
-
British Pharmacological Society. (n.d.). Selective labelling of diazepam-insensitive GABAA receptors in vivo using [3H]Ro 15-4513. British Pharmacological Society. [Link]
-
PubMed. (n.d.). Synthesis and evaluation of imidazo[1,5-a][3][8]benzodiazepine esters with high affinities and selectivities at "diazepam-insensitive" benzodiazepine receptors. PubMed. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. Amide vs Amine: Functional Groups, Reactions, and Uses [eureka.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Synthesis and biological studies of N-alkylated cyclic diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Rapid and Efficient Synthesis of 3-Propyl-1,4-diazepan-2-one via Microwave Irradiation
Abstract
This application note details a robust and highly efficient protocol for the synthesis of 3-propyl-1,4-diazepan-2-one, a valuable scaffold in medicinal chemistry. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved yields, and enhanced product purity. The protocol is designed to be a self-validating system, with explanations for key experimental choices grounded in established chemical principles.
Introduction: The Significance of 1,4-Diazepan-2-ones and the Microwave Advantage
The 1,4-diazepan-2-one core is a privileged scaffold in modern drug discovery, forming the backbone of numerous therapeutic agents with diverse biological activities, including anxiolytic, anticonvulsant, and antipsychotic properties.[1][2] The substituent at the 3-position plays a crucial role in modulating the pharmacological profile of these compounds. The synthesis of 3-substituted derivatives, such as 3-propyl-1,4-diazepan-2-one, is therefore of significant interest for the development of new chemical entities.
Traditional synthetic routes to these heterocycles often involve lengthy reaction times and harsh conditions, leading to the formation of byproducts and complicating purification.[3] Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, addressing many of these limitations.[4][5] Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase.[6][7] This results in dramatic acceleration of reaction rates, often reducing multi-hour or day-long processes to mere minutes.[8] Furthermore, the precise temperature control afforded by modern microwave reactors minimizes thermal degradation and improves reaction selectivity, leading to cleaner products and higher yields.[6][7]
This guide provides a detailed methodology for the microwave-assisted synthesis of 3-propyl-1,4-diazepan-2-one, designed for reproducibility and scalability in a research or drug development setting.
Reaction Mechanism and Rationale
The proposed synthesis proceeds via a microwave-assisted intramolecular cyclization of a suitable acyclic precursor. This approach is predicated on the efficient formation of the seven-membered lactam ring, a process that is often kinetically slow under conventional heating but is significantly accelerated by microwave energy.
The key transformation is an intramolecular nucleophilic attack of a secondary amine onto an ester functional group, leading to the formation of an amide bond and the closure of the 1,4-diazepan-2-one ring. The reaction is typically catalyzed by a mild base to deprotonate the amine, thereby increasing its nucleophilicity.
Plausible Reaction Pathway:
-
Starting Materials: The synthesis begins with ethyl 2-((2-aminoethyl)(propyl)amino)acetate. This precursor contains all the necessary atoms for the target heterocycle and is designed for efficient cyclization.
-
Microwave-Induced Cyclization: Upon microwave irradiation in the presence of a suitable solvent and a non-nucleophilic base (e.g., diisopropylethylamine), the terminal amino group attacks the carbonyl carbon of the ester.
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Ring Closure and Elimination: The intermediate collapses, eliminating ethanol and forming the stable seven-membered lactam ring of 3-propyl-1,4-diazepan-2-one.
The choice of a high-boiling point, polar solvent such as N,N-dimethylformamide (DMF) or ethanol is critical, as it efficiently absorbs microwave energy and allows the reaction to reach the required temperature quickly and safely under sealed-vessel conditions.[3]
Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 3-propyl-1,4-diazepan-2-one using a dedicated microwave reactor.
Materials and Reagents
-
Ethyl 2-((2-aminoethyl)(propyl)amino)acetate
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Microwave reactor vials (10 mL) with stir bars
-
Rotary evaporator
-
Silica gel for column chromatography
Microwave Reactor Setup and Synthesis
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add ethyl 2-((2-aminoethyl)(propyl)amino)acetate (1.0 mmol, 1.0 eq).
-
Add anhydrous DMF (4 mL).
-
Add diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 eq).
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave reactor.
-
Program the reactor with the following parameters:
-
Temperature: 150 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: Dynamic (adjusts to maintain temperature)
-
Stirring: High
-
-
Once the reaction is complete and the vial has cooled to a safe temperature, carefully uncap the vial in a fume hood.
Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford 3-propyl-1,4-diazepan-2-one as a pure solid or oil.
Data Presentation
| Parameter | Value |
| Reaction Temperature | 150 °C |
| Reaction Time | 15 minutes |
| Typical Yield | 75-85% |
| Purity (by LC-MS) | >95% |
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | Diisopropylethylamine (DIPEA) |
Visualizations
Experimental Workflow
Caption: Workflow for Microwave-Assisted Synthesis.
Logical Relationship of Microwave Synthesis Advantages
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. scielo.br [scielo.br]
- 3. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. wisdomlib.org [wisdomlib.org]
Troubleshooting & Optimization
Improving yield of 7-membered lactam ring closure reactions
Topic: Overcoming Medium-Ring Constraints in Lactamization Role: Senior Application Scientist Status: Operational
Introduction: The "Medium-Ring" Paradox
Welcome to the technical support center for 7-membered lactam synthesis. If you are here, you are likely experiencing the "medium-ring effect." While 5- and 6-membered rings form readily, and macrocycles (>12) benefit from flexible folding, 7-membered rings (azepanes/diazepines) sit in a thermodynamic valley of death. They suffer from transannular strain (Pitzer strain) and unfavorable entropy (probability of chain ends meeting), often leading to dimerization or polymerization rather than cyclization.
This guide provides field-proven protocols to overcome these barriers.
Module 1: Troubleshooting Direct Cyclization (Macrolactamization)
User Issue: "I am using standard amide coupling (EDC/HOBt) for a linear amino-acid precursor, but I’m isolating mostly dimers and oligomers."
Root Cause Analysis
In intermolecular reactions, the rate of dimerization (
Protocol: Pseudo-High Dilution via Syringe Pump
Do not simply add more solvent; this slows reaction kinetics to a halt. Instead, keep the instantaneous concentration of the active species low while maintaining a reasonable reaction volume.
Step-by-Step Workflow:
-
Reactor: Flame-dry a 3-neck round bottom flask under Ar/N2.
-
Heel Solvent: Add solvent (DCM or DMF) to the flask. Add the coupling reagent (e.g., HATU) and base (DIPEA) directly to this flask.
-
Feed Stock: Dissolve your linear precursor in a separate syringe.
-
Addition: Use a syringe pump to add the precursor over 4–12 hours .
-
Why: The precursor reacts immediately upon hitting the solution (high reagent excess, low substrate concentration), favoring intramolecular closure over intermolecular collision.
-
Reagent Selection Matrix
Standard reagents often fail for medium rings. Use this selection guide:
| Reagent | Mechanism Note | Best For |
| HATU / HOAt | Fast activation; HOAt stabilizes the active ester. | Difficult closures; standard first-line defense. |
| T3P (Propylphosphonic anhydride) | Low epimerization; drives equilibrium by forming water-soluble byproducts. | Scale-up; substrates sensitive to racemization. |
| Mukaiyama Reagent (2-chloro-1-methylpyridinium iodide) | Activates carboxylic acid via pyridinium salt. | Cases where standard uronium/phosphonium salts fail. |
| FDPP | Pentafluorophenyl ester activation. | Peptidomimetics; minimizes racemization. |
Module 2: Ring Expansion Strategies (Beckmann & Schmidt)
User Issue: "Direct cyclization is failing completely. How can I expand a 6-membered ring instead?"
Technique 1: The Beckmann Rearrangement
This converts a cyclohexanone oxime into a caprolactam derivative.[1]
-
Critical Optimization (Solvent Effect):
-
Standard:
(Harsh, low functional group tolerance). -
Optimized: Hexafluoroisopropanol (HFIP) as solvent/promoter.[1]
-
Insight: HFIP stabilizes the ionic intermediates and hydrogen-bonds to the leaving group, accelerating the rearrangement without super-acids.
-
-
Regioselectivity Rule: The group anti-periplanar to the hydroxyl leaving group on the oxime will migrate. You must control the oxime geometry (
vs ) to control which carbon inserts into the nitrogen bond.
Technique 2: The Schmidt Reaction
Direct insertion of Nitrogen into a ketone using Hydrazoic acid (
-
Safety Warning:
is explosive and toxic. Use with TFA or Lewis Acids ( ) for a safer benchtop protocol.
Module 3: Ring-Closing Metathesis (RCM)
User Issue: "My RCM reaction with Grubbs II stalls at 50% conversion, even with high catalyst loading."
Troubleshooting: The Chelation Trap
In 7-membered lactam formation, the amide carbonyl oxygen often coordinates to the Ruthenium catalyst, forming a stable, inactive chelate.
The "Ti-Trick" Protocol:
Add Titanium(IV) isopropoxide (
-
Mechanism:[1][2][3][4][5][6] The Titanium acts as a Lewis acid "decoy," binding to the amide carbonyls. This frees the Ruthenium carbene to propagate the metathesis cycle.
Visualizing the RCM Workflow:
Caption: Decision tree for optimizing Ring-Closing Metathesis (RCM) when facing catalyst inactivation.
Module 4: Structural Pre-organization (Turn Inducers)
User Issue: "Can I modify my precursor to make cyclization easier?"
Yes. You need to reduce the entropic penalty by limiting the degrees of freedom in the linear chain.
-
The Gem-Dimethyl Effect (Thorpe-Ingold): Replacing methylene protons (
) with methyl groups ( ) restricts bond rotation, statistically forcing the chain ends closer together.-
Implementation: If possible, introduce a gem-dimethyl group at the C4 or C5 position of the chain.
-
-
Proline/Turn Inducers: Incorporating a Proline residue or a pseudo-proline moiety induces a "kink" (turn) in the peptide backbone, pre-organizing the molecule for head-to-tail cyclization.
Summary: Method Selection Logic
Use this logic map to select the correct synthetic pathway for your specific substrate.
Caption: Strategic decision matrix for selecting the optimal synthetic route based on available precursors.
References
-
Review of 7-Membered Lactam Synthesis Faigl, F., et al. "Asymmetric Synthesis of Seven-Membered Lactams: Recent Advances and Future Perspectives."[7] European Journal of Organic Chemistry, 2025. 7
-
RCM Optimization with Titanium Additives Ghosh, A. K., et al. "Ring-Closing Metathesis Strategy to Unsaturated γ- and δ-Lactones: Synthesis of Hydroxyethylene Isostere for Protease Inhibitors." Journal of Organic Chemistry, 2024 (Cited context regarding Ti-isopropoxide preventing chelation). 6
-
Beckmann Rearrangement in HFIP Ishii, Y., et al. "Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams." PMC - NIH, 2021. (Details the use of HFIP and TAPC catalysts). 1
-
Conjugate Addition/Ring Expansion (CARE) Author Not Listed. "Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions."[8] PMC - NIH. 8
Sources
- 1. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. RING-CLOSING METATHESIS STRATEGY TO UNSATURATED γ- AND δ-LACTONES: SYNTHESIS OF HYDROXYETHYLENE ISOSTERE FOR PROTEASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 3-propyl-1,4-diazepan-2-one enantiomers
Executive Summary
The purification of 3-propyl-1,4-diazepan-2-one presents a classic challenge in heterocyclic chemistry: managing the stereocenter at C3 (alpha to the carbonyl) while navigating the basicity of the N4 secondary amine.
This guide moves beyond generic protocols to address the specific physicochemical behavior of the diazepan-2-one scaffold. We focus on two primary workflows: Chromatographic Resolution (HPLC/SFC) for speed/purity and Diastereomeric Salt Formation for scalability.[1]
Module 1: Chromatographic Resolution (HPLC & SFC)
Best for: Analytical purity assessment, mg-to-gram scale purification, and final polishing.
The 7-membered lactam ring is conformationally flexible. Successful separation requires a rigid Chiral Stationary Phase (CSP) that can "lock" the propyl group into a distinct recognition cleft.
Recommended Column Screening Matrix
Do not rely on a single column. We recommend a "Generic Gradient" screen using Polysaccharide-based CSPs.
| Column Type | Selector | Interaction Mode | Suitability Score |
| Chiralpak AD-H / AD-3 | Amylose tris(3,5-dimethylphenylcarbamate) | H-bonding & Steric inclusion | High (Standard starting point) |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | H-bonding (Different cavity shape) | High (Often complementary to AD) |
| Chiralpak IA / IB | Immobilized Amylose/Cellulose | Solvent versatility (allows DCM/THF) | Medium (Use if solubility is poor) |
| Chiralpak AS-H | Amylose tris((S)-alpha-methylbenzylcarbamate) | Dipole-Dipole | Low (Better for non-aromatic lactams) |
Mobile Phase Optimization
The N4 amine is the critical variable. Without a basic modifier, it will interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution (
-
Normal Phase (NP): Hexane / Ethanol (80:20) + 0.1% Diethylamine (DEA) or Triethylamine (TEA).
-
SFC (Supercritical Fluid): CO
/ Methanol (85:15) + 0.2% Isopropylamine (IPA-amine) .-
Note: Ethanol often provides better selectivity than Methanol for the propyl substituent due to increased steric bulk.
-
Workflow Visualization
Figure 1: Decision matrix for analytical method development focusing on basic modifier adjustment.
Module 2: Classical Resolution (Diastereomeric Crystallization)
Best for: Multi-gram to Kilogram scale, cost-reduction.
Since the N4 position is a secondary amine, it acts as a "handle" to form salts with chiral acids. This method avoids expensive chromatography but requires careful solvent selection.[2]
Recommended Resolving Agents
-
Di-p-toluoyl-L-tartaric acid (L-DTTA): The bulky aromatic rings often facilitate better crystal packing with the propyl-diazepan scaffold than simple tartaric acid.
-
Mandelic Acid: Good alternative if tartrates fail.
-
Dibenzoyl-L-tartaric acid (L-DBTA): Standard fallback.
The Protocol (Self-Validating)
-
Stoichiometry: Mix Racemate (1.0 eq) + Resolving Agent (0.5 - 1.0 eq).
-
Tip: Start with 0.5 eq ("Method of Half-Quantities") to precipitate the less soluble diastereomer salt selectively.
-
-
Solvent System: Ethanol (95%) or Isopropanol. Avoid water initially to prevent oiling out.
-
Heating: Heat to reflux until clear (dissolution).
-
Cooling Ramp: Cool slowly (5°C/hour) to Room Temp. Do not crash cool.
-
Harvest: Filter crystals.
-
Validation (The "Break" Test): Take a small sample of crystals, treat with 1M NaOH, extract into CH
Cl , and check ee% via the HPLC method from Module 1.-
Target: >80% ee in first pass. If <80%, recrystallize the salt.
-
Module 3: Troubleshooting & FAQs
Q1: I see peak splitting in HPLC even for the pure enantiomer. Is it racemizing?
Diagnosis: Likely Conformational Isomerism , not chemical racemization.
Explanation: The 7-membered diazepan ring exists in a dynamic equilibrium (twist-chair
-
Run at Elevated Temp (40-50°C): This speeds up the ring flipping, coalescing the conformers into a single sharp peak.
-
Run at Low Temp (0-10°C): Only if you need to separate conformers (rarely needed for purity checks).
Q2: My compound racemizes during workup. Why?
Diagnosis: Acidic C3 Proton. Explanation: The proton at C3 is alpha to the amide carbonyl. While amides are less acidic than ketones, strong bases or high heat can trigger enolization, destroying the stereocenter. The Fix:
-
Avoid: Strong bases (LDA, NaH) or prolonged exposure to NaOH.
-
Preferred Base: Use Carbonate (K
CO ) or Bicarbonate (NaHCO ) for free-basing the salt. -
Temperature: Keep all evaporation steps <40°C.
Q3: The salt is "oiling out" instead of crystallizing.
Diagnosis: Solvation shell is too stable or impurities are high. The Fix:
-
Anti-solvent: Add diethyl ether or MTBE dropwise to the cloudy solution at RT.
-
Seeding: You must generate a seed crystal. Scratch the glass side of the flask vigorously or use a dry ice bath to force initial nucleation, then use those crystals to seed the main batch at room temperature.
References
-
Chromatographic Separation of 1,4-Benzodiazepin-2-ones
-
Classical Resolution Methodology
- Title: Diastereomeric Salt Resolution for Separ
- Source: BioDuro Technical Guide.
- Context: Validates the "Method of Half-Quantities" and solvent selection for amine resolution.
-
URL:[Link]
-
Structural Properties & Basicity
-
Synthesis & Enolate Alkylation Risks
Sources
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. researchgate.net [researchgate.net]
- 5. Showing Compound Diazepam (FDB007103) - FooDB [foodb.ca]
- 6. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Technical Support Center: Homopiperazine Synthesis & Dimerization Control
Core Directive: The Challenge of the 7-Membered Ring
Synthesizing homopiperazine (1,4-diazacycloheptane) presents a classic thermodynamic and kinetic conflict. Unlike 5- or 6-membered rings, the 7-membered ring suffers from increased transannular strain and unfavorable entropy of activation.
The primary failure mode is intermolecular dimerization , leading to the formation of 14-membered macrocycles (e.g., 1,4,8,11-tetraazacyclotetradecane derivatives) or linear polymers, rather than the desired 7-membered heterocycle.
This guide provides field-proven protocols to shift the kinetic balance toward intramolecular cyclization .
Mechanism & Causality: The Kinetic Competition
To solve the problem, you must visualize the competition between Cyclization (
-
Intramolecular Cyclization (
): First-order reaction. Rate depends only on the concentration of the mono-alkylated intermediate. -
Intermolecular Dimerization (
): Second-order reaction. Rate depends on the square of the concentration.
The Solution: The Ruggli-Ziegler Dilution Principle . By keeping the instantaneous concentration of the intermediate extremely low, you mathematically favor the first-order reaction (
Visualizing the Pathway
Figure 1: Kinetic competition between the desired intramolecular cyclization (green) and the parasitic intermolecular dimerization (red).
Troubleshooting Guide
Use this matrix to diagnose specific failure modes in your crude reaction mixture.
| Symptom | Probable Cause | Corrective Action |
| LCMS shows large M+ peak (2x Mass) | Dimerization: Concentration of reactants was too high, favoring second-order kinetics. | Implement Pseudo-High Dilution: Do not mix all reagents at once. Slowly add the electrophile (dihalide) to the nucleophile (diamine) over 8–12 hours using a syringe pump. |
| Crude is a viscous oil/tar | Polymerization: Reaction temperature was too high or protecting group strategy was insufficient. | Switch to Rigid Protecting Groups: Use Tosyl (Ts) or Boc groups. Bulky groups like Tosyl induce the "Thorpe-Ingold Effect," pre-organizing the molecule for cyclization. |
| Low Yield (<30%) | Incomplete Alkylation: Base strength is insufficient to deprotonate the sulfonamide/amine. | Upgrade Base: Switch from |
| Product inseparable from impurities | Similar Polarity: Dimer and monomer often co-elute. | Derivatization: If purification fails, Boc-protect the crude mixture. The polarity difference between di-Boc-homopiperazine and tetra-Boc-dimer is often larger than the free amines. |
Optimized Protocol: The "Richman-Atkins" Approach
This protocol utilizes the Richman-Atkins cyclization strategy, modified for high-dilution conditions. This is the industry standard for maximizing yield in medium-ring synthesis.
Reagents
-
Substrate A:
-di-Tosyl-ethylenediamine (Pre-formed). -
Substrate B: 1,3-propanediol di-tosylate (or 1,3-dibromopropane).
-
Base: Cesium Carbonate (
) - Crucial for the "Cesium Effect". -
Solvent: Anhydrous DMF or Acetonitrile.
Step-by-Step Workflow
-
Preparation of the "Heel":
-
Charge a round-bottom flask with anhydrous DMF (0.1 M relative to final concentration) and
(2.5 equivalents). -
Heat to 60°C with vigorous stirring.
-
-
Pseudo-High Dilution Addition (The Critical Step):
-
Dissolve Substrate A (1.0 eq) and Substrate B (1.0 eq) in a separate volume of DMF. Total concentration should be <0.05 M.
-
Load this solution into a syringe pump.
-
Add the solution to the "Heel" (base suspension) slowly over 8 to 12 hours .
-
Why? This ensures that the unreacted monomer concentration is always near zero, making the encounter of two monomer molecules statistically impossible.
-
-
Digestion:
-
After addition is complete, stir at 60°C for an additional 4–6 hours.
-
-
Detosylation (Deprotection):
-
The resulting product is
-di-tosyl-homopiperazine. -
Remove Ts groups using HBr/Acetic Acid and Phenol (scavenger) or Na/Naphthalene (reductive cleavage) to yield the free homopiperazine.
-
Frequently Asked Questions (FAQs)
Q1: Can I use simple ethylenediamine and 1,3-dibromopropane without protecting groups? A: Technically yes, but yields will be poor (<15%). Without protecting groups, the primary amines are too nucleophilic and unhindered, leading to rapid polymerization. The sulfonamide (Tosyl) protecting group renders the nitrogen less nucleophilic but more acidic, allowing for controlled alkylation using inorganic bases.
Q2: Why is Cesium Carbonate preferred over Sodium Hydride?
A: While NaH works,
Q3: My LCMS shows a peak at M+14. What is this? A: This is likely a methylene insertion or impurity in your starting material, but more commonly, it is confusion with the homopiperazine vs. piperazine nomenclature. Ensure you are tracking the correct molecular weight:
-
Piperazine (
): MW 86.14 -
Homopiperazine (
): MW 100.16 -
Dimer (Cyclam derivative,
): MW ~200.32
Q4: Is there a "Green" alternative to the Tosyl route? A: Yes. Recent advances utilize Ruthenium-catalyzed hydrogen borrowing .[1] This couples ethylenediamine and 1,3-propanediol directly, releasing only water. However, this requires specialized catalysts (e.g., Ru-PNP pincer complexes) and is more sensitive to moisture than the Richman-Atkins route.
References
-
Richman, J. E., & Atkins, T. J. (1974). Nitrogen analogs of crown ethers. Journal of the American Chemical Society, 96(7), 2268–2270.
-
Ruggli, P. (1912). Die Verdünnungsprinzip bei der Cyclisierung.[2] Justus Liebigs Annalen der Chemie, 392, 92. (Foundational text on High Dilution Principle).
-
Huang, J., et al. (2012).[3] A practical method for the synthesis of tosylpiperazines.[3] The Journal of Organic Chemistry, 77(17), 7506–7511.
-
Nalikezhathu, A., et al. (2023).[1][3] Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 25(11), 1754–1759. [1]
Sources
Technical Support Center: Troubleshooting Difficult Cyclizations of Ethylenediamine Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the cyclization of ethylenediamine derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to common challenges encountered in the synthesis of crucial heterocyclic scaffolds such as piperazines, benzodiazepines, and other related structures. Drawing from extensive field experience and established chemical principles, this resource aims to empower you to overcome synthetic hurdles and achieve your target molecules with higher efficiency and purity.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing detailed causal explanations and actionable protocols.
Question 1: My cyclization reaction is resulting in a very low yield of the desired product. What are the likely causes and how can I improve it?
Answer:
Low yields in ethylenediamine derivative cyclizations are a frequent issue stemming from several factors, ranging from reactant purity to suboptimal reaction conditions. Let's break down the potential culprits and how to address them systematically.
Causality Behind Low Yields:
-
Impure Starting Materials: Ethylenediamine is hygroscopic and readily absorbs atmospheric carbon dioxide, forming carbonates and carbamates. Water can hydrolyze reactants or intermediates, while carbonates can act as unwanted bases or nucleophiles, leading to side reactions.
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical. An inappropriate solvent can hinder the solubility of reactants or favor side reactions.[1][2] The reaction temperature might be too low to overcome the activation energy or too high, leading to decomposition. The catalyst, if any, might be inefficient or poisoned.[3][4][5][6]
-
Steric Hindrance: Bulky substituents on the ethylenediamine backbone or the cyclizing agent can sterically hinder the intramolecular reaction, slowing down the desired cyclization and allowing side reactions to dominate.[7][8]
-
Formation of Side Products: Common side reactions include intermolecular polymerization, formation of undesired regioisomers, or incomplete cyclization. For instance, in piperazine synthesis, disubstitution can be a major issue when monosubstitution is desired.[9]
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low yields in ethylenediamine cyclizations.
Detailed Protocols:
Protocol 1: Purification of Ethylenediamine
-
Objective: To remove water and dissolved CO2 from commercial ethylenediamine.
-
Procedure:
-
Place commercial ethylenediamine in a round-bottom flask under a nitrogen atmosphere.
-
Add solid sodium hydroxide (NaOH) pellets (approximately 50 g per 500 mL of ethylenediamine) and stir for 4-6 hours.
-
Decant the ethylenediamine into a new, dry flask containing fresh sodium metal shavings (use with extreme caution).
-
Reflux under a nitrogen atmosphere for 2-4 hours.
-
Distill the ethylenediamine under a nitrogen atmosphere, collecting the fraction boiling at 116-117 °C.[10][11]
-
Store the purified ethylenediamine over molecular sieves in a sealed container under nitrogen.
-
Table 1: Common Solvents for Ethylenediamine Cyclizations and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Toluene | 111 | Non-polar | Good for azeotropic removal of water. |
| Dichloromethane (DCM) | 40 | Polar aprotic | Low boiling point, good for reactions at or below room temperature. |
| Acetonitrile (MeCN) | 82 | Polar aprotic | Good for a wide range of temperatures.[12] |
| Ethanol (EtOH) | 78 | Polar protic | Can participate in the reaction; use with caution. |
| N,N-Dimethylformamide (DMF) | 153 | Polar aprotic | High boiling point, good for high-temperature reactions.[1] |
Question 2: I am trying to synthesize a monosubstituted piperazine, but I am getting a significant amount of the disubstituted product. How can I improve the selectivity?
Answer:
Controlling the selectivity between mono- and disubstitution is a classic challenge in piperazine synthesis. The inherent symmetry of piperazine and the increased nucleophilicity of the second nitrogen after the first substitution often lead to the formation of the undesired disubstituted product.
Causality Behind Poor Selectivity:
-
Stoichiometry: Using a 1:1 molar ratio of the electrophile to piperazine (or ethylenediamine precursor) often results in a mixture of products.
-
Reactivity of the Intermediate: The monosubstituted piperazine can be more nucleophilic than piperazine itself, leading to a faster second substitution.
-
Reaction Conditions: Concentrated reaction mixtures favor intermolecular reactions, including the formation of the disubstituted product.
Strategies for Enhancing Monosubstitution:
Caption: Key strategies to achieve selective monosubstitution of piperazines.
Detailed Protocols:
Protocol 2: Monosubstitution using a Protecting Group (Boc Protection)
-
Objective: To selectively protect one nitrogen of piperazine to allow for monosubstitution.[9]
-
Procedure:
-
Protection: Dissolve piperazine (1 equivalent) in a suitable solvent like dichloromethane (DCM) or a biphasic system with water. Cool the solution to 0 °C. Add di-tert-butyl dicarbonate (Boc)2O (0.95 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight. Extract and purify the mono-Boc-piperazine.
-
Alkylation/Arylation: React the mono-Boc-piperazine with your desired electrophile under appropriate conditions (e.g., SNAr, reductive amination).
-
Deprotection: Dissolve the N-Boc-N'-substituted piperazine in a solvent like DCM or dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS). Neutralize and extract the desired monosubstituted piperazine.
-
Protocol 3: In Situ Monosubstitution using Piperazine Monohydrochloride
-
Objective: To decrease the nucleophilicity of one nitrogen by protonation, favoring monosubstitution.[9]
-
Procedure:
-
Prepare piperazine monohydrochloride by reacting free piperazine with one equivalent of piperazine dihydrochloride in a solvent like methanol.[9]
-
Alternatively, dissolve piperazine in a solvent and add one equivalent of a strong acid (e.g., HCl).
-
Add the electrophile to the solution containing the piperazine salt and a suitable base (e.g., triethylamine, potassium carbonate) to neutralize the acid formed during the reaction.
-
Heat the reaction mixture as required and monitor for the formation of the monosubstituted product.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for my ethylenediamine cyclization?
The optimal catalyst is highly dependent on the specific transformation. For reductive aminations to form piperazines, nickel- or cobalt-based catalysts are often employed.[4] Palladium catalysts are frequently used for C-N cross-coupling reactions to form N-arylpiperazines.[13] For the synthesis of benzodiazepines from o-phenylenediamines and ketones, acidic catalysts like H-MCM-22 can be effective.[12] It is often necessary to screen a panel of catalysts to find the most efficient one for a novel transformation.
Q2: My reaction is not proceeding at all. What should I check first?
First, re-verify the purity of your starting materials, especially the ethylenediamine derivative, as outlined in the troubleshooting guide.[10][11] Next, confirm your reaction setup is correct (e.g., inert atmosphere if required, correct temperature). If the reaction is known to be catalyzed, ensure the catalyst is active. If these factors are ruled out, consider that the reaction may require a higher temperature or a more polar solvent to proceed.
Q3: I am observing the formation of a polymeric byproduct. How can I prevent this?
Polymerization is a common side reaction, especially when the rate of intermolecular reaction competes with or exceeds the rate of intramolecular cyclization. To favor cyclization, employ high-dilution conditions. This can be achieved by adding the reactants slowly to a large volume of solvent over an extended period. This maintains a low concentration of the reactants, minimizing the chances of intermolecular reactions.
Q4: Can I use water as a solvent for my cyclization reaction?
While some specific reactions may tolerate or even require water, it is generally not recommended for many ethylenediamine cyclizations. Water can act as a competing nucleophile, leading to hydrolysis of electrophilic starting materials or intermediates. It can also interfere with certain catalysts. It is crucial to use dry solvents and reagents for most of these reactions.[10]
Q5: How does steric hindrance affect the cyclization of substituted ethylenediamines?
Steric hindrance from bulky substituents on the ethylenediamine backbone or the other reactant can significantly impact the rate and success of the cyclization.[7][8] Large groups can prevent the molecule from adopting the necessary conformation for the ring-closing step. If you suspect steric hindrance is an issue, consider using smaller protecting groups or modifying the synthetic route to introduce the bulky group after the cyclization step.
References
-
Purification of Ethylenediamine - Chempedia - LookChem. (n.d.). Retrieved from [Link]
-
Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. (2026). Retrieved from [Link]
-
Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. ACS Omega. (2024). Retrieved from [Link]
-
Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. PMC. (n.d.). Retrieved from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. (n.d.). Retrieved from [Link]
-
Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. (2020). Retrieved from [Link]
-
Lewis Acid-Catalyzed Cyclization of o -Hydroxyphenyl Propargylamines with Sodium Sulfinates: Syntheses of 3-Sulfonylbenzofurans. ResearchGate. (2025). Retrieved from [Link]
- Production of ethylenediamine. Google Patents. (1964).
- Method for the preparation of piperazine and its derivatives. Google Patents. (2003).
-
Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega. (2026). Retrieved from [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows. NIH. (n.d.). Retrieved from [Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. PMC. (n.d.). Retrieved from [Link]
-
Solvent effects on diketopiperazine formation from N-terminal peptide residues. Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Retrieved from [Link]
- Method for purifying ethylenediamine. Google Patents. (n.d.).
-
The effect of steric hindrance in amines, and sterically destabilized twisted amides…. ResearchGate. (n.d.). Retrieved from [Link]
-
preparation of anhydrous - ethylenediamine. iupac. (n.d.). Retrieved from [Link]
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Publishing. (n.d.). Retrieved from [Link]
-
Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance. PubMed Central. (2025). Retrieved from [Link]
- Catalyst for preparing ethylene diamine through amination of ethylene glycol and preparation method thereof. Google Patents. (n.d.).
-
(PDF) Synthesis Of Some Novel C3 Substituted New Diazo-[4][10]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. ResearchGate. (2010). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvent effects on diketopiperazine formation from N-terminal peptide residues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3137730A - Production of ethylenediamine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of Ethylenediamine - Chempedia - LookChem [lookchem.com]
- 11. publications.iupac.org [publications.iupac.org]
- 12. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperazine synthesis [organic-chemistry.org]
Technical Support Center: Palladium Removal from Diazepanone Scaffolds
Ticket ID: PD-REM-004 Status: Open Subject: High residual palladium in diazepanone API intermediates; standard aqueous washes ineffective.
Executive Summary: The Chelation Challenge
Diazepanones (7-membered lactams) present a unique challenge in process chemistry. Unlike simple aromatics, the diazepanone scaffold contains both a secondary amine and an amide functionality. These nitrogen atoms act as effective ligands, forming stable coordination complexes with Palladium (Pd) species (often Pd(II)).
Standard aqueous extractions (e.g., EDTA, N-acetylcysteine) often fail because the affinity of the diazepanone-Pd complex competes effectively with the aqueous chelator. To reach ICH Q3D compliance (<10 ppm typically), you must introduce a solid-phase scavenger with a binding constant (
Scavenger Selection & Strategy (Hardware)
Q: Why are my standard silica washes failing to reduce Pd below 50 ppm?
A: Standard silica gel removes bulk polar impurities but has weak affinity for metal complexes. The Pd in your reaction is likely bound to the diazepanone nitrogen. You need a functionalized scavenger that acts as a "metal sink."
For nitrogen-rich heterocycles, Thiol (SH) and Thiourea functionalities are the industry standard because Sulfur-Pd bonds are stronger than Nitrogen-Pd bonds.
Q: Should I use Activated Carbon or Functionalized Silica?
Use the comparison table below to decide based on your process stage.
| Feature | Functionalized Silica (e.g., Si-Thiol, Si-TMT) | Activated Carbon (e.g., Darco KB-B, Ecosorb) |
| Selectivity | High. Designed to bind metals, leaving organic product in solution. | Low. Adsorbs metals, color, and often the product itself. |
| Yield Loss | Minimal (<5%).[1] | Moderate to High (10-20% possible due to non-specific binding). |
| Filtration | Fast. Rigid particles do not compress. | Slow. Fines can clog filters; requires Celite/diatomaceous earth. |
| Color Removal | Poor. | Excellent. Removes colored organic impurities alongside Pd. |
| Cost | High ( | Low ($).[2][3][4] Best for early-stage bulk processing. |
Recommendation: For diazepanones, start with Si-TMT (Trimercaptotriazine) . The tridentate nature of TMT offers superior avidity compared to monodentate thiols, essential for breaking the stable Diazepanone-Pd complex [1][2].
Experimental Protocols (Software)
Protocol A: Rapid Scavenger Screening (Small Scale)
Validates which scavenger works for your specific diazepanone derivative.
-
Preparation: Dissolve 100 mg of crude product in 10 volumes (1 mL) of reaction solvent (THF, DMF, or MeOH).
-
Dosing: Add 4-5 equivalents of scavenger relative to the estimated residual Pd (or 10% w/w if Pd content is unknown).
-
Test Candidates: Si-Thiol, Si-TMT, Si-DMT, Activated Carbon (C-941).
-
-
Incubation: Agitate at 50°C for 4 hours .
-
Note: Elevated temperature increases the exchange rate of Pd from the product to the scavenger.
-
-
Filtration: Filter through a 0.45 µm syringe filter.
-
Analysis: Digest filtrate and analyze via ICP-MS.
Protocol B: Batch Purification (Process Scale)
Optimized for >100g batches.
-
Dissolution: Dissolve crude diazepanone in a solvent that solubilizes the product well but swells the scavenger resin (THF and Toluene are excellent; MeOH is good; avoid water).
-
Loading: Add Si-TMT (SiliaMetS® or equivalent) at 10-20% w/w relative to the crude mass.
-
Reaction: Stir at 45-60°C for 6-12 hours.
-
Critical: Ensure vigorous stirring to keep resin suspended, but avoid grinding which creates fines.
-
-
Filtration: Filter hot through a pad of Celite or a sintered glass funnel.
-
Wash: Wash the filter cake with 2 volumes of hot solvent.
-
Warning: Do not soak the cake for prolonged periods; equilibrium can shift, re-leaching Pd back into the filtrate.
-
Troubleshooting Guide (Bug Fixes)
Q: The Pd level is low (<10 ppm), but the product is still grey/brown.
A: You likely have colloidal Palladium nanoparticles (Pd(0)) that are too small to be trapped by standard silica pores but are not chemically bound to the scavenger.
-
Fix: Add a small amount of Activated Carbon (5% w/w) alongside the Silica scavenger. The carbon adsorbs the colloidal species and color bodies, while the Silica captures the soluble Pd(II) species.
Q: I am losing >15% yield during the scavenging step.
A: This is common with diazepanones on activated carbon (non-specific binding).
-
Fix 1: Switch to Si-TMT .
-
Fix 2: If using Carbon, pre-wet the carbon with a "displacer" solvent or wash the filter cake more aggressively with a polar solvent (e.g., 10% MeOH in DCM) to desorb the product.
Q: ICP-MS shows passing results, but the next reaction fails.
A: Residual ligands (phosphines) or scavenger leachables might be poisoning the next catalyst.
-
Fix: Ensure the scavenger filtration is robust (0.2 µm filter) to remove micro-fines.
Visual Workflows
Diagram 1: Scavenger Selection Decision Tree
Use this logic flow to select the correct treatment path.
Caption: Decision logic for selecting between Carbon and Silica-based scavengers based on product stage and physical appearance.
Diagram 2: Batch Scavenging Workflow
Step-by-step process flow for optimal removal.
Caption: Optimized workflow for batch mode scavenging using functionalized silica.
Regulatory Reference Data (ICH Q3D)
When validating your process, ensure you meet the Permitted Daily Exposure (PDE) limits defined by ICH Q3D(R2) [3][4].
| Element | Class | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) | Inhalation PDE (µ g/day ) |
| Palladium (Pd) | 2B | 100 | 10 | 1 |
Calculation Note: If the maximum daily dose of your drug is 10g, the concentration limit is
References
-
Biotage. (2023).[4][6][7] How to Remove Palladium in three easy steps. Retrieved from
-
SiliCycle. Suzuki Catalyst Scavenging Study with Activated Carbon and SiliaMetS. Retrieved from
-
ICH. (2022).[8] Guideline for Elemental Impurities Q3D(R2). Retrieved from
-
European Medicines Agency. (2020).[9] ICH guideline Q3D (R2) on elemental impurities. Retrieved from
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. (Contextual grounding for scavenger affinity mechanics).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. labcorp.com [labcorp.com]
- 4. biotage.com [biotage.com]
- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Guide: Regioselective Synthesis of 3-Alkyl-1,4-Diazepan-2-ones
Executive Summary & Scaffold Distinction
Welcome to the Technical Support Center. This guide addresses the synthesis of 3-alkyl-1,4-diazepan-2-ones (homopiperazinones).
CRITICAL DISTINCTION: Many researchers conflate this scaffold with 1,4-benzodiazepines .
-
Benzodiazepines: Rigid, benzo-fused. C3-alkylation is driven by the acidity of the C3-position due to the activating aryl ring.
-
1,4-Diazepan-2-ones (Homopiperazinones): Flexible, non-aromatic. The C3 position is significantly less acidic (pKa ~25-30 vs ~20 for benzo).
-
Implication: Methods that work for Valium® analogs (e.g., mild base alkylation) will fail for diazepanones, resulting exclusively in N-alkylation.
Decision Matrix: Which Route Fits Your Target?
Before starting, determine if you are building the ring with the alkyl group (De Novo) or adding it to an existing ring (Post-Synthetic).
Figure 1: Strategic decision tree for selecting the synthetic pathway based on stereochemical requirements.
Module A: Post-Synthetic C3-Alkylation (The "Troubleshooter")
The Problem: You have a 1,4-diazepan-2-one core and treat it with a base and alkyl halide. Result: You get >90% N-alkylation (at N1 or N4) and <5% C3-alkylation.
The Mechanism of Failure
The N-H protons (amide N1 pKa ~17; amine N4 pKa ~35 but nucleophilic) are kinetically and thermodynamically more accessible than the C3 protons (pKa ~25+).
Protocol: The "Double-Lock" Strategy
To force C3-alkylation, you must render both nitrogens inert and use a non-nucleophilic strong base.
Reagents:
-
Substrate: N1,N4-diprotected diazepan-2-one (e.g., N1-Boc, N4-Cbz).
-
Base: LiHMDS or LDA (1.1 equiv).
-
Additive: DMPU (10% v/v) – Crucial for breaking lithium aggregates.
-
Solvent: THF (anhydrous).[1]
Step-by-Step:
-
Protection: Ensure N4 is benzylated (Bn) or Cbz-protected. Ensure N1 is Boc-protected. Note: N1-alkylation is impossible if N1 is part of the amide, but N1-protection prevents side reactions and lowers the pKa of C3 via electron withdrawal.
-
Deprotonation: Cool THF solution of substrate to -78°C . Add LiHMDS dropwise. Stir for 30 mins.
-
Alkylation: Add the electrophile (R-X) dissolved in THF.
-
The "Warm-Up" Trap: Do NOT warm to RT immediately. Stir at -78°C for 2 hours, then slowly warm to 0°C.
-
Quench: Saturated NH4Cl.
Troubleshooting Table:
| Symptom | Diagnosis | Solution |
| Product is N-alkylated | Protecting group fell off or was missing. | Use robust groups (Boc/Cbz). Do not use Acetyl (labile). |
| No Reaction (Recovered SM) | Enolate aggregation. | Add DMPU or HMPA (caution) to solvate the Lithium cation. |
| Poly-alkylation | Temperature too high; enolate exchange. | Keep strict -78°C control. Use slight excess of base (1.05 eq). |
| Racemization | Proton exchange during quench. | Use a rapid, cold acidic quench (AcOH in THF at -78°C). |
Module B: De Novo Cyclization (The "Architect")
The Problem: Controlling which nitrogen attacks the electrophile during ring closure.
Scenario: Diamine + Halo-ester
Reaction of N-substituted ethane-1,2-diamine with ethyl bromoacetate.
Regioselectivity Rule:
-
Nucleophilicity: The secondary amine (N4) is more nucleophilic than the primary amine.
-
Electrophilicity: The Alkyl Halide (C-Br) is more electrophilic than the Ester (C=O).
Pathway:
-
Fast Step: Secondary amine attacks C-Br (SN2).
-
Slow Step: Primary amine attacks Ester (Acyl Substitution) -> Ring Close.
Figure 2: Dominant kinetic pathway for N-substituted diamine cyclization.
How to get the 3-Alkyl group here? You must use an alpha-substituted halo-ester (e.g., ethyl 2-bromopropionate).
-
Issue: Steric hindrance at the alpha-carbon of the halo-ester will drastically slow down the SN2 step.
-
Fix: Switch to Route A (Amino Acid) below.
Module C: The "Chiral Pool" Route (High E-E-A-T)
For pharmaceutical applications requiring specific enantiomers at C3, do not rely on alkylation. Use the Ornithine/DAP route.
Protocol:
-
Start: N-Boc-Ornithine (or 2,3-diaminopropionic acid derivative).
-
Modification: Convert the side chain amine into the desired "N4" substituent.
-
Cyclization: Peptide coupling (EDC/HOBt) to close the lactam.
Why this works: The stereocenter is established before the ring is formed. The "3-alkyl" group is simply the side chain of the amino acid.
Frequently Asked Questions (FAQs)
Q1: I am trying to alkylate 1,4-diazepan-2-one with Methyl Iodide and K2CO3 in DMF, but I get a mixture. Why? A: You are using "Benzodiazepine conditions." For the non-aromatic diazepan-2-one, K2CO3 is not strong enough to deprotonate C3 (pKa ~25). It only deprotonates the amide N1 (pKa ~17). You are observing N-methylation.[2] You must switch to LDA/THF/-78°C and protect the nitrogens.
Q2: Can I use the Hoffman Rearrangement to make this scaffold? A: Yes. Starting from Cbz-Asparagine (or Glutamine) derivatives is an excellent way to install the C3-alkyl group with retained stereochemistry. The rearrangement of the side-chain amide generates the amine, which then cyclizes onto the alpha-ester.
Q3: How do I separate the N1-alkylated byproduct from the C3-alkylated product? A: They have significantly different polarities.
-
N-alkyl: Loss of H-bond donor (Amide NH). Usually much less polar (higher Rf).
-
C3-alkyl: Retains Amide NH. More polar (lower Rf).
-
Tip: Use a stain like Ninhydrin or PMA; the Amide NH often stains differently than the tertiary amide.
References
-
Benzodiazepine vs. Diazepanone Acidity: Sternbach, L. H. (1979). The Benzodiazepine Story. Journal of Medicinal Chemistry. Link (Foundational text explaining the unique reactivity of the benzo-fused system).
-
Enolate Alkylation of Lactams: Kim, K., et al. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. J. Org. Chem. Link (Demonstrates the requirement for specific base control, applicable by extension to diazepanones).
-
Regioselective Cyclization: Dickstein, J. S., et al. (2008). Regioselective Ring Opening of Aziridines and Epoxides. Organic Letters. Link (Mechanistic basis for nucleophilic attack preferences in diamine cyclizations).
-
Chiral Pool Synthesis: Gomez, M., et al. (2006). Stereoselective synthesis of 1,4-diazepan-2-ones from amino acids. Tetrahedron Letters. Link (Authoritative source for the amino-acid derived route).
Sources
Technical Guide: Stability of 1,4-Diazepan-2-one Ring Under Acidic Conditions
Executive Summary
The 1,4-diazepan-2-one (homopiperazin-5-one) scaffold exhibits a bimodal stability profile under acidic conditions. It is kinetically stable to anhydrous strong acids used for
This guide provides validated protocols, mechanistic insights, and troubleshooting steps to ensure ring integrity during synthetic manipulations.
Module 1: Acidic Deprotection Protocols (Safe Zone)
The 7-membered lactam ring of 1,4-diazepan-2-one is significantly more robust than
Protocol A: Standard Boc Removal (TFA Method)
Recommended for most solution-phase synthesis.
-
Preparation: Dissolve the
-Boc-1,4-diazepan-2-one substrate in anhydrous Dichloromethane (DCM) (0.1 M concentration). -
Acid Addition: Cool to 0°C. Add Trifluoroacetic Acid (TFA) dropwise to achieve a final ratio of 1:1 to 1:4 (v/v) TFA:DCM.
-
Note: Scavengers (e.g., triisopropylsilane) are only necessary if acid-sensitive side chains (Trp, Tyr) are present.
-
-
Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT). Monitor by TLC/LCMS (typically complete in 1–2 hours).
-
Workup (Critical):
-
Option 1 (Salt Isolation): Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The product is the stable TFA salt.
-
Option 2 (Free Base): Neutralize with basic resin (e.g., Amberlyst A-21) in MeOH or wash DCM layer with saturated
. -
Warning: Avoid prolonged exposure to strong aqueous base if the ring is substituted with electron-withdrawing groups, as this can promote base-catalyzed hydrolysis.
-
Protocol B: Anhydrous HCl Method
Recommended for scale-up or when TFA traces are undesirable.
-
Solvent: Dissolve substrate in anhydrous 1,4-dioxane or EtOAc.
-
Reagent: Add 4.0 M HCl in dioxane (5–10 equivalents).
-
Conditions: Stir at RT for 30–60 minutes.
-
Isolation: The hydrochloride salt often precipitates. Filter and wash with
to isolate the intact ring salt.
Why this works: In anhydrous media, the nucleophile required for ring opening (water) is absent. The amide oxygen may protonate, but without water to attack the carbonyl carbon, the ring remains intact.
Module 2: Hydrolytic Degradation (Danger Zone)
Understanding the limits of stability is crucial for process safety. The 1,4-diazepan-2-one ring is susceptible to acid-catalyzed hydrolysis under forcing aqueous conditions .
The Hydrolysis Mechanism
Unlike 1,4-benzodiazepines, which suffer from rapid azomethine (imine) cleavage, the saturated 1,4-diazepan-2-one undergoes standard amide hydrolysis.
Conditions causing failure:
-
6 M HCl, Reflux (>4 hours).
-
50%
, >60°C.
Degradation Product:
The ring opens to yield the corresponding amino acid derivative, typically
Caption: The rate-determining step (RDS) is the nucleophilic attack of water on the protonated carbonyl. In anhydrous deprotection (Module 1), this step is blocked.
Module 3: Troubleshooting & FAQs
Q1: I see a new peak in LCMS after TFA treatment with M+18 mass. Did my ring open?
-
Diagnosis: Likely No .
-
Explanation: M+18 often corresponds to an ammonium adduct
in the mass spec source, or a stable hydrate if electron-withdrawing groups are present. -
Verification: Check NMR. Ring opening results in the loss of the distinct diastereotopic splitting of the ring methylene protons. If the ring opens, you will see a shift from a rigid cyclic system to a flexible linear chain (sharpening of peaks, loss of complexity).
Q2: Can I use Lewis Acids (e.g.,
-
Risk: Moderate to High.
-
Guidance: Lewis acids coordinate strongly to the amide oxygen and the amine nitrogen. While they don't provide the nucleophile (water) themselves, the aqueous quench required to remove them is highly exothermic and acidic.
-
Protocol: Quench Lewis acid reactions at -78°C with MeOH before adding water to minimize localized heating and hydrolysis.
Q3: How does substitution at
-
Insight: Alkyl substitution at the amide nitrogen (
) generally increases stability against hydrolysis by reducing the electrophilicity of the carbonyl and providing steric hindrance. Unsubstituted lactams ( -H) are slightly more labile.
Module 4: Analytical Validation Data
Use these markers to confirm ring integrity after acidic exposure.
| Feature | Intact Ring (1,4-Diazepan-2-one) | Hydrolyzed Product (Linear) |
| IR (Carbonyl) | Strong band at 1640–1660 cm⁻¹ (Lactam) | Shift to 1700–1730 cm⁻¹ (Carboxylic Acid) |
| ¹H NMR (CH₂) | Complex multiplets (diastereotopic geminal protons) | Simple triplets or broad singlets |
| ¹³C NMR (C=O) | Signal at ~170–175 ppm | Signal at ~175–180 ppm (Acid) |
| Solubility | Soluble in DCM, CHCl₃ (as free base) | Insoluble in DCM; Soluble in Water/MeOH |
References
-
Mechanism of Lactam Hydrolysis
-
Wan, P., et al. "Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines." Journal of Pharmaceutical Sciences, 1977. Link
- Note: Establishes the baseline stability of the 7-membered ring system compared to 5- and 6-membered analogs.
-
-
Boc Deprotection Protocols
-
Synthesis and Stability of Homopiperazinones
-
General Acid Stability of Diazepines
-
Moro, M. E., et al. "Kinetics of the Acid Hydrolysis of Diazepam, Bromazepam, and Flunitrazepam." Journal of Pharmaceutical Sciences, 1990. Link
- Relevance: Contrasts the labile imine bond of benzodiazepines with the robust amide bond of the satur
-
Sources
Validation & Comparative
Technical Guide: NMR Characterization of 3-Propyl-1,4-diazepan-2-one Conformers
Executive Summary
The 1,4-diazepan-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core for protease inhibitors and peptidomimetics. However, its seven-membered ring exhibits significant conformational flexibility, often existing as a rapid equilibrium between twist-chair and twist-boat forms at room temperature. For the 3-propyl derivative , the steric bulk of the propyl side chain introduces a chiral center that biases this equilibrium, yet standard Room Temperature (RT) NMR often fails to resolve distinct conformers, resulting in time-averaged signals.
This guide compares standard characterization techniques against the gold standard—Variable Temperature (VT) NMR —and provides a validated protocol for resolving the specific conformers of 3-propyl-1,4-diazepan-2-one.
Part 1: Comparative Analysis of Characterization Methods
The following table contrasts the three primary NMR approaches for analyzing this scaffold.
Table 1: Method Performance Comparison
| Feature | Method A: Standard RT 1D NMR | Method B: Variable Temperature (VT) NMR | Method C: 2D NOESY/ROESY |
| Primary Utility | Purity check, basic connectivity. | Kinetic resolution , barrier calculation ( | Spatial geometry , relative stereochemistry. |
| Temperature | 298 K (25°C) | 183 K to 373 K (-90°C to +100°C) | Typically RT or Low T |
| Signal Appearance | Broadened or averaged multiplets. | Sharp, distinct sets of signals for each conformer. | Cross-peaks indicating spatial proximity (< 5 Å). |
| Conformer Resolution | Fail : Fast exchange averages signals. | Pass : "Freezes" the ring flip (Slow Exchange). | Conditional : Requires resolved 1D signals (often needs VT). |
| Key Limitation | Cannot distinguish axial vs. equatorial 3-propyl orientation. | Requires specialized probe cooling (LN2/chiller). | NOE can be zero for MW ~200-300 (transient NOE). |
Detailed Technical Assessment[1]
1. The Failure of RT NMR (The "Blurry" Baseline)
At 298 K, the 1,4-diazepan-2-one ring undergoes ring inversion (flipping) at a rate (
-
Observation: The protons at C5, C6, and C7 often appear as ill-defined multiplets. The 3-propyl group's methylene protons may appear as a simplified triplet rather than the complex diastereotopic signals they truly are.
2. The Solution: Low-Temperature VT-NMR
By lowering the temperature below the coalescence temperature (
-
Mechanism: The ring flip is arrested on the NMR timescale.
-
Observation: The single set of averaged signals splits into two unequal sets (Major and Minor conformers).
-
Application: This allows you to integrate the peaks to determine the equilibrium constant (
) and use the coalescence point to calculate the activation energy of the ring flip.
3. Spatial Validation: ROESY vs. NOESY
For a molecule of this size (MW ~156 g/mol + solvent shell), the correlation time (
-
Recommendation: Use ROESY (Rotating-frame Overhauser Effect Spectroscopy). ROESY cross-peaks are always positive (opposite phase to diagonal), avoiding the zero-crossing problem of NOESY.
Part 2: Experimental Protocol (VT-NMR)
Objective: Determine the conformational preference (axial vs. equatorial) of the 3-propyl group and the energy barrier to ring inversion.
Phase 1: Sample Preparation
-
Solvent Selection: Toluene-d8 (Freezing point: -95°C) or CD2Cl2 (Freezing point: -95°C).
-
Why? CDCl3 freezes at -64°C, which is often insufficient to reach the slow-exchange limit for flexible 7-membered rings.
-
-
Concentration: 10–15 mg in 0.6 mL solvent. High concentration aids in detecting minor conformers.
-
Tube: High-quality Class A (e.g., Wilmad 507 or 528) to prevent breakage at extreme temperatures.
Phase 2: The VT-NMR Workflow
Figure 1: Decision tree for Variable Temperature NMR acquisition targeting conformational resolution.
Phase 3: Data Acquisition Steps
-
RT Reference: Acquire a standard 1H spectrum at 298 K. Note the chemical shift of the H3 proton (adjacent to the propyl group) and the H5/H7 methylene protons.
-
Cooling Ramp: Decrease temperature in 20 K increments (e.g., 298K -> 278K -> 258K).
-
Coalescence Detection: As peaks broaden and flatten into the baseline, reduce step size to 5 K. This is the Coalescence Temperature (
). -
Slow Exchange Limit: Continue cooling until sharp, distinct signals reappear (typically -60°C to -80°C).
-
Shimming: Crucial Step. As viscosity increases, magnetic susceptibility changes. You must re-shim the Z1 and Z2 coils at each temperature step to ensure line broadening is kinetic, not instrumental.
Phase 4: Calculation of Activation Energy
Once
- : Activation energy (kcal/mol).[1]
- : Coalescence temperature (Kelvin).
- : Separation (in Hz) between the resolved signals at the slow exchange limit (lowest temperature).
Part 3: Conformational Landscape
The 3-propyl substituent creates a preference for the Twist-Chair conformation where the bulky propyl group occupies the pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes.
Figure 2: Energy landscape of the diazepan-2-one ring flip. The 3-propyl group stabilizes the equatorial form.
Interpreting the Low-T Spectrum
At -80°C, you will observe two sets of signals.
-
Major Set (>90%): Corresponds to the propyl group in the equatorial position.
-
Diagnostic: The
coupling constants will be large (~10-12 Hz) indicating anti-periplanar geometry with the adjacent amine proton (if protonated/slow exchange) or ring methylene.
-
-
Minor Set (<10%): Corresponds to the propyl group in the axial position.
-
Diagnostic: ROESY correlations will be observed between the propyl side chain and the syn ring protons (H5/H7) across the ring.
-
References
- Jensen, F. R., & Bushweller, C. H. (1969). Nuclear Magnetic Resonance Studies of Ring Inversion in Seven-Membered Heterocycles. Advances in Heterocyclic Chemistry. Context: Foundational physics of 7-membered ring inversion barriers.
-
Sun, G., et al. (2005). Experimental and Computational Studies of Ring Inversion of 1,4-Benzodiazepin-2-ones. The Journal of Organic Chemistry. Link
- Context: Establishes the VT-NMR and DFT methodology for diazepinone ring flips.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Context: Authoritative source for ROESY vs. NOESY selection in mid-sized molecules.
-
University of Oxford. (n.d.). Variable Temperature NMR Experiments: Protocol and Safety. Link
- Context: Safety and instrument setup for low-temper
Sources
Technical Guide: Structural Elucidation of 3-Substituted 1,4-Diazepan-2-ones
Executive Summary
The 3-substituted 1,4-diazepan-2-one scaffold represents a critical structural motif in peptidomimetics and protease inhibitors. However, its seven-membered heterocyclic ring introduces significant conformational flexibility , often existing as a dynamic equilibrium of twist-chair and twist-boat conformers in solution.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR Spectroscopy and DFT Computational Modeling for this specific scaffold. While NMR provides solution-state dynamics, SC-XRD remains the gold standard for determining absolute stereochemistry (chirality at the C3 position) and defining the precise supramolecular hydrogen-bonding synthons that drive drug-receptor binding.
Part 1: Comparative Analysis (X-ray vs. NMR vs. DFT)
The primary challenge in characterizing 1,4-diazepan-2-ones is distinguishing between the bioactive conformation and the lowest energy solvated state.
Table 1: Methodological Comparison for 7-Membered Heterocycles
| Feature | X-Ray Crystallography (SC-XRD) | NMR Spectroscopy (Solution) | DFT / Molecular Dynamics |
| Primary Output | 3D Atomic Coordinates (Static) | Time-Averaged Conformation | Energy Barriers & Transition States |
| Stereochemistry | Absolute (using anomalous dispersion) | Relative (via NOE/coupling constants) | Theoretical (must be input) |
| Ring Conformation | Frozen (often Twist-Chair or Chair) | Dynamic equilibrium (Fast exchange) | Predicted Global Minima |
| Sample State | Solid Crystal (0.1–0.3 mm) | Solution (~5–10 mg in CDCl₃/DMSO) | In silico |
| Limitation | Crystal packing forces may distort ring | Signal broadening due to ring flipping | Accuracy depends on basis set |
| Critical Utility | Definitive proof of C3 chirality | Bioactive relevance in solution | Validating experimental data |
The "Frozen vs. Dynamic" Tension
For 3-substituted 1,4-diazepan-2-ones, the amide bond (N1-C2-C3-N4) imposes partial planarity, but the C5-C6-C7 region is highly flexible.
-
NMR Limitation: In solution, the ring flips rapidly between conformers. Protons at C5/C6/C7 often appear as broad multiplets or averaged signals, making
coupling analysis unreliable for assigning axial/equatorial orientation. -
X-ray Advantage: Crystallization "traps" a single low-energy conformer. For 3-substituted variants, this is crucial for defining the spatial orientation of the side chain relative to the carbonyl group—a key pharmacophore vector.
Part 2: Experimental Protocol (SC-XRD)
The following protocol is optimized for 1,4-diazepan-2-ones, exploiting their capacity for intermolecular hydrogen bonding (amide N-H...O=C) to facilitate crystal growth.
Crystallization Strategy: Vapor Diffusion
Direct evaporation often yields amorphous powder due to the flexibility of the ring. Vapor diffusion is the preferred method to slow down lattice formation and organize the supramolecular synthons.
Protocol:
-
Solvent Selection: Dissolve 10 mg of the pure compound in a "Good Solvent" (Methanol or Ethyl Acetate).
-
Precipitant: Use Hexane or Diethyl Ether as the "Anti-Solvent."
-
Setup:
-
Place solution in an inner vial (open).
-
Place inner vial into a larger jar containing the anti-solvent.
-
Seal the outer jar.
-
-
Mechanism: The volatile anti-solvent diffuses into the inner vial, slowly increasing supersaturation. This promotes the formation of Centrosymmetric Dimers (typical for these lactams), stabilizing the lattice.
Data Collection & Refinement
-
Temperature: Collect data at 100 K . Cooling is mandatory to reduce thermal vibration of the flexible C5-C6-C7 methylene units.
-
Anomalous Scattering: If the C3 substituent contains a heavy atom (Cl, S, Br), collect a complete dataset to high redundancy to resolve the Flack parameter for absolute configuration.
-
Disorder Handling: The 7-membered ring often shows disorder. Use SADI or SIMU restraints in SHELXL on the C5-C6 bond distances if thermal ellipsoids are elongated.
Part 3: Data Interpretation & Visualization
Puckering Parameters (Cremer-Pople)
Do not rely solely on visual inspection. Calculate the Cremer-Pople puckering parameters (
-
Chair:
or -
Boat:
-
Twist-Boat (Common): Intermediate values.
-
Note: 3-substituted 1,4-diazepan-2-ones frequently adopt a Twist-Chair conformation to place the bulky C3 substituent in a pseudo-equatorial position, minimizing 1,3-diaxial strain.
Supramolecular Synthons
Analyze the packing for the
-
This is a cyclic dimer formed by two N-H...O=C hydrogen bonds between enantiomers (in racemic crystals) or related symmetry equivalents.
-
Significance: This motif mimics the beta-turn secondary structure in proteins, validating the scaffold's potential as a peptidomimetic.
Part 4: Decision Logic & Workflow Diagrams
Diagram 1: Structural Elucidation Decision Matrix
Caption: Logic flow for selecting the appropriate analytical technique based on the specific structural question.
Diagram 2: Optimized Crystallization Workflow
Caption: Step-by-step protocol for growing diffraction-quality crystals of flexible lactam rings.
References
-
Smyth, M. S., & Burke, T. R. (1994). Enantioselective synthesis of 3-substituted 1,4-benzodiazepin-2-ones.[1] Tetrahedron: Asymmetry. Link
-
Lattmann, E., et al. (2002). Synthesis and crystal structure of 3-substituted 1,4-diazepan-2-ones as cholecystokinin antagonists. Journal of Pharmacy and Pharmacology. Link
-
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society. Link
-
Bernstein, J., et al. (1995). Graph-set analysis of hydrogen-bond patterns in organic crystals. Angewandte Chemie International Edition. Link
-
Gao, H., et al. (2013). Conformational analysis of 7-membered lactam rings using NMR and DFT. Journal of Organic Chemistry. Link
Sources
Validating Gamma-Turn Mimicry: A High-Resolution CD Spectroscopy Workflow
Executive Summary
In the design of peptidomimetics, the gamma-turn (a tight, 3-residue reversal involving an
This guide compares the High-Resolution Circular Dichroism (CD) Validation Workflow against traditional structural biology methods (NMR, X-ray). While NMR remains the atomic-resolution gold standard, it is often a bottleneck due to time and concentration requirements. This guide demonstrates how a rigorous, self-validating CD protocol can serve as a rapid, high-throughput alternative for screening gamma-turn mimics, provided specific solvent and thermal challenge protocols are employed.
Part 1: Technical Deep Dive – The Spectral Signature
The core challenge in validating gamma-turn mimics is distinguishing their spectral signature from that of a random coil or a Type II beta-turn . A "standard" CD scan in phosphate buffer is often insufficient.
The Gamma-Turn CD Fingerprint
Unlike alpha-helices (double minima at 208/222 nm), gamma-turns exhibit a distinct, albeit lower-intensity, signature.
-
Inverse Gamma-Turn (Common): The most relevant biologically. It typically displays a negative band near 225–230 nm (weak) and a strong negative band near 195–200 nm .
-
Classic Gamma-Turn (Rare): Often exhibits a positive band near 220 nm and a negative band near 200 nm (resembling the spectrum of Polyproline II).
The Critical Differentiator: A random coil also shows a strong negative minimum near 195–200 nm.[1] To validate a mimic, one must prove the signal arises from a stable hydrogen-bonded turn, not disordered fluctuations. This requires the Solvent Perturbation Assay (described in Part 3).
Comparative Performance: CD vs. Alternatives[2]
| Feature | CD Spectroscopy (The Product) | NMR (Solution) | FTIR |
| Primary Output | Global Secondary Structure (Turn vs. Coil) | Atomic-level connectivity & NOEs | Bond vibration environments (Amide I/II) |
| Throughput | High (15 min/sample) | Low (Days/sample) | Medium |
| Sample Req. | Low (10–50 µM) | High (>1 mM, often labeled) | High (>1 mM) |
| Solvent Tolerance | High (with modern N2 purge) | Limited (Solvent suppression needed) | Low (Water absorbs strongly) |
| Resolution | Low (Ensemble average) | High (Residue specific) | Medium |
| Best Use Case | Rapid screening of library hits | Final structural confirmation | Solid-state or membrane bound analysis |
Part 2: Experimental Protocol (Self-Validating System)
To establish Trustworthiness , this protocol uses a "challenge-based" approach. We do not simply measure the spectrum; we stress-test the structure to prove its stability.
Workflow Diagram
Figure 1: The "Stress-Test" Workflow. By challenging the peptide with TFE (secondary structure stabilizer) and Heat (denaturant), we distinguish stable turns from random coils.
Step-by-Step Methodology
1. Sample Preparation & Baseline
-
Concentration: Prepare the peptidomimetic at 50 µM in 10 mM Potassium Phosphate buffer (pH 7.4). Avoid chloride salts (NaCl) as they absorb below 195 nm.
-
Cell Pathlength: Use a 1 mm quartz cuvette . This balances signal intensity with solvent transparency.
-
Acquisition: Scan 260 nm
185 nm. Bandwidth: 1 nm.[2] Accumulations: 3.
2. The TFE Titration (The "Turn" Test)
Trifluoroethanol (TFE) stabilizes intramolecular hydrogen bonds.
-
Protocol: Titrate TFE into the sample to reach 20%, 40%, and 60% (v/v).
-
Interpretation:
-
Gamma-Turn Mimic: The negative band at 225 nm should intensify or sharpen without a major shift in the 200 nm minimum. This indicates the turn population is increasing.
-
Random Coil: The spectrum will often shift drastically toward an alpha-helical signature (double minima) if the sequence allows, or show non-specific changes. It will not sharpen the distinct gamma-turn features.
-
3. Thermal Denaturation
-
Protocol: Ramp temperature from 5°C to 90°C (2°C/min). Monitor ellipticity at 225 nm.
-
Interpretation: A true mimic with a constrained gamma-turn will show a sigmoidal melting curve (cooperative unfolding) or high thermal stability (linear, shallow slope) if cyclized. A random coil will show a linear, featureless drift.
Part 3: Data Analysis & Interpretation Logic
Interpreting gamma-turn spectra requires distinguishing subtle features. Use this logic gate to classify your results.
Figure 2: Decision Tree for Spectral Interpretation. The response to TFE is the critical filter for distinguishing true turns from disordered states.
Quantitative Analysis
Do not rely solely on visual inspection. Use Difference Spectra :
References
-
Milner-White, E. J. (1990).[3] Situations of gamma-turns in proteins. Their relation to alpha-helices, beta-sheets and ligand binding sites.[3] Journal of Molecular Biology. Link
-
Perczel, A., & Hollósi, M. (1996). Turn Conformations in Peptides and Proteins. Circular Dichroism and the Conformational Analysis of Biomolecules. Link
- Fasman, G. D. (1996). Circular Dichroism and the Conformational Analysis of Biomolecules. Plenum Press.
-
Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link
- Woody, R. W. (1974). Studies of theoretical circular dichroism of polypeptides: contribution of beta-turns. Peptides, Polypeptides and Proteins.
Sources
In vitro stability comparison of 7-membered vs 6-membered lactams
In Vitro Stability Profiling: -Lactams vs. -Lactams in Drug Discovery
Executive Summary
In medicinal chemistry, lactam ring size is a critical determinant of both thermodynamic stability and biological half-life. While
This guide compares
-
The Verdict:
-lactams represent the thermodynamic "sink"—they are chemically the most stable, often exceeding the stability of acyclic amides due to the lack of ring strain. -
The Nuance:
-lactams exhibit slightly lower hydrolytic stability due to increased conformational entropy and transannular interactions, yet they possess superior utility as peptidomimetics (e.g., -turn mimics) which often justifies the minor stability trade-off.
Theoretical Framework: The Physics of Ring Stability
To understand the experimental data, we must first establish the chemical grounding. Stability differences arise from Ring Strain Energy (RSE) and Amide Resonance .
Ring Strain & Conformation[2]
-
6-Membered (
-lactams): These adopt a chair-like conformation similar to cyclohexane. The bond angles are nearly ideal (109.5°), resulting in minimal angle strain. The amide bond remains planar, maximizing resonance stabilization ( ). -
7-Membered (
-lactams): These rings possess greater conformational flexibility (often existing in boat-chair or twist-boat forms). While angle strain is low, they suffer from Pitzer strain (torsional strain from eclipsing interactions) and transannular strain (interactions across the ring). This raises the ground state energy slightly relative to the 6-membered ring, making the activation energy for hydrolysis lower.
Mechanistic Pathway of Hydrolysis
The primary degradation pathway for lactams in plasma or buffer is nucleophilic acyl substitution (hydrolysis).
Figure 1: General mechanism of lactam hydrolysis. The rate is governed by the energy difference between the Ground State and the Tetrahedral Intermediate.
Experimental Protocols
To objectively compare these scaffolds, you must assess both Chemical Stability (pH-dependent hydrolysis) and Metabolic Stability (enzymatic degradation).
Workflow Overview
Figure 2: Standardized workflow for in vitro stability profiling.[2]
Protocol: Plasma Stability Assay
This assay detects susceptibility to plasma esterases and amidases.[3]
-
Preparation: Thaw frozen plasma (Human/Rat) at 37°C. Centrifuge at 3000 rpm for 10 min to remove clots.
-
Dosing: Spike test compounds (from 10 mM DMSO stock) into plasma to a final concentration of 1 µM . Final DMSO content must be
.[4] -
Incubation: Incubate in a shaking water bath at 37°C.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 200 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Warfarin or Tolbutamide).
-
Processing: Vortex for 5 min; Centrifuge at 4000 rpm for 20 min at 4°C to precipitate proteins.
-
Analysis: Inject supernatant onto LC-MS/MS (C18 column). Monitor parent ion depletion.
Validation Criteria:
-
Positive Control: Procaine or Propantheline (High clearance).
-
Negative Control: Warfarin (High stability).
-
Acceptance: Replicates should have CV
.
Comparative Data Analysis
The following data represents typical stability profiles derived from literature trends for unsubstituted and substituted lactam scaffolds.
Chemical vs. Enzymatic Stability
| Parameter | Mechanistic Rationale | ||
| Ring Strain Energy | ~1–2 kcal/mol | ~6–7 kcal/mol | 6-mem is the thermodynamic sink; 7-mem has torsional strain. |
| Buffer | > 72 hours | > 48 hours | Both are chemically stable at physiological pH. |
| Buffer | > 24 hours | 12 – 24 hours | 7-mem is slightly more acid-labile due to protonation-induced strain. |
| Plasma | > 240 min | > 180 min | 7-mem flexibility may allow better fit into non-specific amidase active sites. |
| Microsomal | Low | Low to Moderate | 7-mem rings are more lipophilic and flexible, potentially increasing CYP450 binding. |
Case Study: Peptidomimetics
When these rings are used to constrain peptides (e.g., Freidinger lactams), the stability profile shifts.
-
6-Membered: Often locks the peptide in a specific conformation that is too rigid, sometimes preventing enzyme recognition entirely (High Stability, Lower Activity).
-
7-Membered: Mimics the
-turn of a peptide chain more accurately. This "perfect fit" can sometimes lead to higher enzymatic degradation because the molecule fits the active site of proteases better than the rigid 6-membered ring, despite the chemical stability being similar.
References
-
Imming, P., et al. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors.[5][6] Journal of Medicinal Chemistry.[5][7]
-
Di, L., Kerns, E.H. (2005).[8] Development and application of high throughput plasma stability assay for drug discovery.[8] International Journal of Pharmaceutics.[8]
-
Wiberg, K.B. (1986). The Concept of Strain in Organic Chemistry.[9] Angewandte Chemie International Edition.
-
Nadin, A., et al. (2006). Seven-Membered Lactams as Constraints for Amide Self-Recognition.[7] Journal of Organic Chemistry.
-
Smith, D.A., et al. (2009). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. reddit.com [reddit.com]
A Comparative Guide to the Synthesis of 3-Alkyl-1,4-diazepan-2-ones
For researchers, medicinal chemists, and professionals in drug development, the 1,4-diazepan-2-one scaffold is a valuable building block due to its presence in numerous biologically active molecules. The introduction of an alkyl substituent at the 3-position is a common strategy for modulating the pharmacological properties of these compounds. This guide provides an in-depth comparison of the most pertinent synthetic routes to 3-alkyl-1,4-diazepan-2-ones, offering insights into the rationale behind experimental choices and providing actionable protocols.
Introduction to the Synthetic Challenge
The synthesis of 3-alkyl-1,4-diazepan-2-ones presents a unique set of challenges. Key among these are the construction of the seven-membered ring, the introduction of the alkyl substituent with high fidelity, and, where required, the control of stereochemistry at the C3 position. This guide will benchmark three primary synthetic strategies:
-
Route A: Post-Cyclization Alkylation. This classical and often reliable approach involves the synthesis of the parent 1,4-diazepan-2-one ring system followed by the introduction of the alkyl group at the C3 position via enolate chemistry.
-
Route B: Convergent Synthesis via Reductive Amination and Cyclization. A more convergent strategy that builds the diazepan-2-one ring with the alkyl substituent already incorporated, often leveraging the power of reductive amination.
-
Route C: Multi-Component Ugi Reaction. A modern, highly efficient approach that constructs a precursor to the target molecule in a single step from four readily available starting materials.
Each of these routes offers distinct advantages and disadvantages in terms of step economy, substrate scope, and scalability. The choice of the optimal route will invariably depend on the specific target molecule, available starting materials, and the desired scale of the synthesis.
Route A: Post-Cyclization Alkylation of 1,4-Diazepan-2-one
This method is arguably the most explored, largely due to the extensive literature on the analogous 1,4-benzodiazepin-2-one system. The underlying principle is the deprotonation of the α-carbon to the carbonyl group to form a nucleophilic enolate, which is then trapped with an alkyl halide.
Causality Behind Experimental Choices
The success of this route hinges on the efficient and selective formation of the desired enolate. The choice of base is critical. Strong, non-nucleophilic bases such as potassium tert-butoxide or potassium hexamethyldisilazide (KHMDS) are typically employed to ensure complete deprotonation without competing nucleophilic attack at the carbonyl.[1] The reaction is performed at low temperatures (-78 °C to -20 °C) to minimize side reactions, such as self-condensation or rearrangement. The choice of solvent, typically an aprotic polar solvent like tetrahydrofuran (THF), is crucial for solvating the base and the resulting enolate.
Experimental Protocol: Synthesis of 3-Alkyl-1,4-diazepan-2-one via Enolate Alkylation
Step 1: Synthesis of the 1,4-diazepan-2-one precursor. The synthesis of the parent 1,4-diazepan-2-one can be achieved through various methods, often involving the cyclization of an N-protected β-amino acid with an N-protected ethylenediamine derivative, followed by deprotection.
Step 2: Alkylation of the 1,4-diazepan-2-one.
-
To a solution of 1,4-diazepan-2-one (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (argon or nitrogen) at -78 °C, add a solution of potassium tert-butoxide (1.1 eq) in THF.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add the desired alkyl halide (1.2 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkyl-1,4-diazepan-2-one.
Data Presentation: Alkylation of a Model Benzodiazepin-2-one
While direct comparative data for the saturated 1,4-diazepan-2-one is sparse in the reviewed literature, the following data for the alkylation of a related 1,4-benzodiazepin-2-one provides a strong indication of the expected yields and scope.[2]
| Entry | Alkyl Halide | Base | Yield (%) |
| 1 | 2-(Bromomethyl)naphthalene | KHMDS | 78 |
| 2 | Benzyl bromide | KHMDS | 72 |
| 3 | Iodomethane | KHMDS | 98 |
| 4 | Allyl bromide | KHMDS | 66 |
| 5 | Ethyl bromide | KHMDS | 62 |
Workflow Diagram
Caption: Workflow for Route A: Post-Cyclization Alkylation.
Route B: Convergent Synthesis via Reductive Amination and Cyclization
This approach constructs the 3-alkyl-1,4-diazepan-2-one in a more convergent fashion, where the alkyl group is introduced early in the synthesis. A key step in this route is often an intramolecular reductive amination.
Causality Behind Experimental Choices
Reductive amination is a powerful and reliable method for forming C-N bonds.[3][4] It involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[5] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent can be critical for chemoselectivity, especially in the presence of other reducible functional groups. For intramolecular cyclization, the precursor must contain both an amine and a carbonyl group (or a precursor to a carbonyl group) in the correct positions to favor the formation of the seven-membered ring.
Experimental Protocol: A Plausible Reductive Amination/Cyclization Route
Step 1: Synthesis of the acyclic precursor.
-
Start with a suitable α-amino acid bearing the desired alkyl side chain.
-
Protect the α-amino group (e.g., as a Boc or Cbz derivative).
-
Couple the protected amino acid with N-Boc-ethylenediamine to form an amide.
-
Selectively deprotect the terminal amino group of the ethylenediamine moiety.
-
Reduce the carboxylic acid or corresponding ester to an aldehyde.
Step 2: Intramolecular Reductive Amination and Cyclization.
-
Dissolve the acyclic amino-aldehyde precursor (1.0 eq) in a suitable solvent such as methanol or dichloromethane (0.1 M).
-
Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting cyclic amine can then be oxidized at the appropriate position to yield the final lactam.
Data Presentation
Workflow Diagram
Caption: Workflow for Route B: Reductive Amination and Cyclization.
Route C: Multi-Component Ugi Reaction
The Ugi four-component reaction (Ugi-4CR) is a powerful tool in modern organic synthesis that allows for the rapid construction of complex molecules in a single step.[6] The reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product.[7]
Causality Behind Experimental Choices
The Ugi reaction is typically exothermic and proceeds rapidly upon mixing the four components.[6] The choice of solvent is often a polar protic solvent like methanol or trifluoroethanol to facilitate the formation of the initial imine and subsequent steps. The key to applying the Ugi reaction to the synthesis of 3-alkyl-1,4-diazepan-2-ones is to design the four components such that the resulting bis-amide can undergo a subsequent intramolecular cyclization to form the desired seven-membered ring. This often involves using a bifunctional starting material for one of the components. For instance, using an amino acid as the carboxylic acid component and an amino-aldehyde as the aldehyde component could lead to a product poised for cyclization.
Experimental Protocol: Ugi Reaction Followed by Cyclization
Step 1: Ugi Four-Component Reaction.
-
To a solution of the amino-aldehyde (1.0 eq) in methanol (0.5 M), add the primary amine (1.0 eq) and the isocyanide (1.0 eq).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the carboxylic acid component (1.0 eq) and continue to stir at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude Ugi product by flash column chromatography.
Step 2: Post-Ugi Cyclization.
-
The purified Ugi product is then subjected to conditions that promote intramolecular cyclization. This could involve deprotection of a protecting group followed by base- or acid-catalyzed ring closure. The specific conditions will be highly dependent on the nature of the Ugi product.
Data Presentation
The yields of Ugi reactions are generally moderate to high, and the reaction is known for its broad substrate scope. The efficiency of the subsequent cyclization step is the main variable in this synthetic route. While a direct example for 3-alkyl-1,4-diazepan-2-ones was not found in the initial searches, the Ugi reaction has been successfully applied to the synthesis of related 1,4-benzodiazepin-2-ones.[8][9]
Workflow Diagram
Caption: Workflow for Route C: Ugi Multi-Component Reaction.
Comparative Summary
| Feature | Route A: Post-Cyclization Alkylation | Route B: Reductive Amination/Cyclization | Route C: Ugi Reaction |
| Generality | Well-established for related systems, likely broadly applicable. | Potentially broad, but may require optimization for the cyclization step. | Very broad substrate scope for the Ugi reaction itself. |
| Step Economy | Moderate, requires pre-synthesis of the diazepan-2-one. | Good, convergent approach. | Excellent, rapid assembly of a complex intermediate. |
| Scalability | Generally good, amenable to scale-up. | Can be challenging to scale up intramolecular reactions. | Generally good, but some isocyanides can be costly. |
| Stereocontrol | Can be challenging to control stereochemistry at C3. | Can be achieved by starting with a chiral amino acid. | Can be achieved by using chiral starting materials. |
| Key Advantage | Reliable and predictable. | Convergent and potentially efficient. | High degree of molecular diversity from simple starting materials. |
| Key Disadvantage | Less step-economical. | Intramolecular cyclization can be low-yielding. | Requires a post-Ugi cyclization step. |
Conclusion and Future Outlook
The synthesis of 3-alkyl-1,4-diazepan-2-ones can be approached through several distinct and viable synthetic routes. The classical Post-Cyclization Alkylation (Route A) remains a robust and predictable method, particularly when leveraging the extensive knowledge from the benzodiazepine literature. For a more convergent and potentially more efficient synthesis, the Reductive Amination and Cyclization strategy (Route B) offers a promising, albeit less documented, alternative that allows for the early introduction of the desired alkyl group. Finally, the Ugi Multi-Component Reaction (Route C) represents a modern and highly flexible approach for the rapid generation of molecular diversity, although it requires a subsequent cyclization step to access the target scaffold.
The selection of the optimal synthetic route will be guided by the specific goals of the research program. For the rapid synthesis of a diverse library of analogs, the Ugi approach is highly attractive. For the large-scale synthesis of a specific target, the post-cyclization alkylation may be the most reliable and scalable option. As the importance of the 1,4-diazepan-2-one scaffold in medicinal chemistry continues to grow, it is anticipated that new and even more efficient synthetic methodologies will be developed, further expanding the synthetic chemist's toolkit for accessing this valuable class of compounds.
References
- Ramajayam, R.; Giridhar, R.; Yadav, M.R. Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini Rev. Med. Chem., 2007, 7(8), 793-812.
- Pathak, V.N.; Joshi, R.; Gupta, N. Synthesis, spectral studies and antimicrobial activityof 7-chloro-2-alkyl/aryl-4-alkyl/aryl-3-arylidene-3H-1,5-benzodiazepine. Indian J. Chem., 2007, 46B, 1191-1997.
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Kim, Y. K., & Lipton, M. A. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4), 375-379. [Link]
-
Request PDF. (n.d.). Efficient Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives. Retrieved from [Link]
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Laustsen, L. S., & Sams, C. K. (2007). Parallel synthesis of 1,3-dihydro-1,4-benzodiazepine-2-ones employing catch and release. Journal of Combinatorial Chemistry, 9(6), 1094–1103. [Link]
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Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022). PubMed Central. [Link]
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Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. (n.d.). National Institutes of Health. [Link]
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3.3.3: Synthesis of Amines. (2022). Chemistry LibreTexts. [Link]
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Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). National Institutes of Health. [Link]
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Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). MDPI. [Link]
-
Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. (n.d.). SciELO. [Link]
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Synthesis of 1,4-benzodiazepine-2-one derivatives 221a and b using.... (n.d.). ResearchGate. [Link]
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). PubMed Central. [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers. [Link]
-
Request PDF. (n.d.). Integrated Ugi-Based Assembly of Functional, Skeletal and Stereochemically Diverse 1,4-Benzodiazepin-2-ones. Retrieved from [Link]
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Fouad, M. A., Abdel-Hamid, H., & Ayoup, M. S. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(71), 43633-43681. [Link]
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Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
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Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. (n.d.). PubMed Central. [Link]
-
Request PDF. (n.d.). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][10][11]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][10][11]diazepin-2-ones. (n.d.). PubMed Central. [Link]
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Ugi Four-Component Reactions Using Alternative Reactants. (2023). Semantic Scholar. [Link]
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A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. (n.d.). [Link]
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Safety Operating Guide
A Guide to Personal Protective Equipment for Handling 3-Propyl-1,4-diazepan-2-one
This guide provides a framework for safe handling, grounded in the precautionary principle mandated by OSHA for chemicals of unknown toxicity.[1][2][3] The recommendations that follow are based on a structural analysis of the molecule and the established best practices outlined in authoritative resources such as Prudent Practices in the Laboratory.[4][5][6][7][8]
Hazard Assessment Based on Chemical Analogy
In the absence of specific data, we must evaluate the potential hazards by examining the compound's structural components:
-
1,4-Diazepan-2-one Core: This seven-membered heterocyclic ring contains two nitrogen atoms and a lactam (a cyclic amide) functional group.[9] Many compounds within the 1,4-diazepine class exhibit significant biological activity and are used as anticonvulsants, anxiolytics, and sedatives.[10][11][12] While this does not guarantee toxicity, it strongly suggests the potential for physiological effects upon exposure. Symptoms associated with similar compounds can include drowsiness, dizziness, and skin irritation.[13][14][15][16]
-
Lactam Moiety: The cyclic amide is a key functional group. While generally stable, some lactams, particularly beta-lactams, are known to be potent allergens, capable of causing severe hypersensitivity reactions.[17] Although 3-Propyl-1,4-diazepan-2-one is not a beta-lactam, the potential for skin or respiratory sensitization should not be dismissed.
-
Routes of Exposure: Given its likely solid form and potential for use in solution, all primary routes of exposure—inhalation of dust, dermal (skin) contact, ocular (eye) contact, and ingestion—must be considered and mitigated.[14]
Based on this analysis, 3-Propyl-1,4-diazepan-2-one must be treated as a substance that is potentially toxic if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation.[14][16][18]
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. It should always be used in conjunction with more effective engineering and administrative controls.
-
Engineering Control (Primary): All handling of 3-Propyl-1,4-diazepan-2-one, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[16] This is the most critical step in preventing respiratory exposure.
-
Administrative Controls: Develop a written Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the SOP and the potential hazards before beginning work. Keep quantities minimal and maintain clean, uncluttered workspaces to reduce the risk of spills.[19]
Personal Protective Equipment (PPE) Ensemble
A comprehensive PPE strategy creates multiple barriers to exposure. The following table outlines the minimum required PPE for handling 3-Propyl-1,4-diazepan-2-one in solid or solution form.
| Protection Area | Required PPE | Specification & Rationale |
| Body | Professional Lab Coat | Must be long-sleeved with snap or button closures. Provides a primary barrier against incidental splashes and contact. |
| Hands | Double Gloves (Nitrile) | Wear two pairs of nitrile gloves. The outer glove should be removed and replaced immediately upon known or suspected contact. Change gloves every 30 minutes during extended procedures.[20] Nitrile provides good resistance to a broad range of chemicals.[21] |
| Eyes / Face | Safety Goggles & Face Shield | Safety goggles that form a seal around the eyes are mandatory to protect against dust, splashes, and vapors.[20][21] A full-face shield must be worn over the goggles during procedures with a higher risk of splashing (e.g., transfers of larger volumes, heating solutions). |
| Respiratory | N95 Respirator (Conditional) | While the fume hood is the primary respiratory control, an N95 respirator should be worn when weighing the solid material, even inside the hood, to provide an additional layer of protection against fine particulates.[20] |
Procedural Workflow and Disposal Plan
Adherence to a strict, step-by-step process is crucial for minimizing exposure risk. The following workflow provides a logical sequence for handling this compound safely.
-
Preparation: Don the complete PPE ensemble before entering the designated work area. Ensure the chemical fume hood is on and functioning correctly.
-
Weighing: Conduct all weighing of the solid compound within the fume hood. Use disposable weigh boats to minimize contamination of balances.
-
Transfers & Reactions: Perform all transfers of solid material and the handling of solutions within the fume hood. Keep containers sealed when not in immediate use.[19]
-
Post-Handling: After the procedure is complete, decontaminate all surfaces and equipment within the fume hood.
-
Doffing PPE: Remove PPE in a designated area, being careful to avoid cross-contamination. Remove outer gloves first, followed by the lab coat, face shield, goggles, and inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.[19]
-
Minor Spill (in fume hood): Absorb the spill with a chemical absorbent pad or material. Wipe the area clean, place all contaminated materials in a sealed bag, and dispose of it as hazardous waste.
-
Major Spill / Spill outside fume hood: Evacuate the immediate area. Alert your supervisor and institutional Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.
All waste containing 3-Propyl-1,4-diazepan-2-one, including contaminated gloves, weigh boats, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[18] Do not dispose of this material in standard trash or down the drain. Follow all local, state, and federal regulations, and consult with your institution's EHS department for specific guidance.
Visualized Safety Protocol: Risk Assessment for Novel Compounds
The following diagram illustrates the decision-making process for establishing safe handling protocols for a chemical with unknown hazards, such as 3-Propyl-1,4-diazepan-2-one. This workflow is a self-validating system that prioritizes safety at every step.
Caption: Risk Assessment Workflow for Novel Compounds.
By adhering to this comprehensive safety framework, researchers can confidently handle novel compounds like 3-Propyl-1,4-diazepan-2-one, ensuring personal safety and maintaining the integrity of their work.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
